molecular formula C15H25N B11998271 n-Benzyl-2,4,4-trimethylpentan-2-amine CAS No. 3598-75-2

n-Benzyl-2,4,4-trimethylpentan-2-amine

Cat. No.: B11998271
CAS No.: 3598-75-2
M. Wt: 219.37 g/mol
InChI Key: SRNCZQHDQZRJHU-UHFFFAOYSA-N
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Description

n-Benzyl-2,4,4-trimethylpentan-2-amine (CAS Number: 3598-75-2) is an organic compound with the molecular formula C15H25N and an average molecular mass of 219.37 g/mol . This amine is characterized by a branched-chain tert-alkyl group and a benzyl substituent. Suppliers report a typical purity range from 85.0% to 99.8% for this product, which is commonly offered as a liquid for laboratory use . Primary Research Application The primary identified research application for n-Benzyl-2,4,4-trimethylpentan-2-amine is as a key synthetic intermediate in chemical synthesis. It has been utilized in the Groebke-Blackburn-Bienaymé multicomponent reaction to create imidazo[1,2-a]pyridin-3-amine derivatives . These complex heterocyclic scaffolds have shown promising bacteriostatic activity against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), indicating a novel mechanism of action worthy of further investigation for antibacterial development . Physical and Chemical Properties Available data on the compound's physical properties include a calculated density of approximately 0.889 g/cm³ and a boiling point of around 285.7 °C at 760 mmHg . The flash point is reported to be 105.8 °C, and the refractive index is 1.493 . Handling and Safety This chemical is intended for research use only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. While a complete hazard classification is not available, it is recommended to handle the compound with appropriate personal protective equipment, including gloves and eye/face protection, and to avoid dust formation and breathing its vapors . It should be stored in a cool, dry, and well-ventilated place in a tightly closed container .

Properties

CAS No.

3598-75-2

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

N-benzyl-2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C15H25N/c1-14(2,3)12-15(4,5)16-11-13-9-7-6-8-10-13/h6-10,16H,11-12H2,1-5H3

InChI Key

SRNCZQHDQZRJHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

N-Benzyl-2,4,4-trimethylpentan-2-amine: Structural Insights, Physicochemical Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, sterically hindered secondary amines serve as critical building blocks and highly selective reagents. N-Benzyl-2,4,4-trimethylpentan-2-amine (CAS: 3598-75-2), commonly referred to as N-benzyl-tert-octylamine, represents a unique structural paradigm. By flanking a secondary nitrogen atom with a massive aliphatic tert-octyl group (1,1,3,3-tetramethylbutyl) and an aromatic benzyl group, this molecule achieves extreme steric shielding[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between the compound's highly hindered architecture and its physicochemical behavior. This guide provides an in-depth analysis of its properties, a field-proven synthetic protocol, and its emerging role in pharmaceutical development—particularly as a pharmacophore in complex protein-protein interaction inhibitors[2][3].

Chemical Identity and Structural Logic

The reactivity of an amine is fundamentally dictated by the accessibility of its nitrogen lone pair. In N-benzyl-2,4,4-trimethylpentan-2-amine, the lone pair is buried within a deep steric pocket.

  • IUPAC Name: N-Benzyl-2,4,4-trimethylpentan-2-amine

  • SMILES: N(CC1C=CC=CC=1)C(C)(C)CC(C)(C)C

  • Structural Causality: The tert-octyl group features a quaternary carbon directly attached to the nitrogen, followed by a neopentyl-like tail. This extreme branching acts as a physical barrier. Consequently, the nitrogen's nucleophilicity is drastically reduced, preventing unwanted over-alkylation (formation of tertiary amines) while preserving its basicity[4]. The benzyl group provides moderate bulk and enables

    
     stacking interactions, which are highly valuable in target-oriented drug design.
    

Reactivity N Secondary Amine Core R Restricted Nucleophilicity (Prevents 3° Amine Formation) N->R Induces S Selective Bulky Base & Targeted Pharmacophore N->S Enables T tert-Octyl Group (Extreme Steric Bulk) T->N Shields N-atom B Benzyl Group (Moderate Bulk & π-Stacking) B->N Shields N-atom

Caption: Steric shielding effects dictating the reactivity of N-benzyl-tert-octylamine.

Physicochemical Properties

Understanding the quantitative data of this compound is essential for predicting its behavior in both synthetic workflows and biological systems. The high lipophilicity and low polar surface area make it an excellent candidate for crossing lipid bilayers, though it requires careful formulation to ensure aqueous solubility.

PropertyValueCausality / Scientific Significance
Molecular Weight 219.37 g/mol Optimal for small-molecule drug design; strictly complies with Lipinski's Rule of 5[1].
Exact Mass 219.1987 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation during synthesis[1].
XLogP3 ~4.0Highly lipophilic. Drives partitioning into organic solvents during extraction and enhances cellular membrane permeability.
TPSA 12.0 ŲExceptionally low Topological Polar Surface Area indicates high potential for Blood-Brain Barrier (BBB) penetration[1].
H-Bond Donors/Acceptors 1 / 1The single secondary amine proton provides a highly specific, directional hydrogen-bonding vector.

Experimental Methodology: Synthesis via Reductive Amination

Direct alkylation of tert-octylamine with benzyl chloride often requires harsh conditions and can lead to complex purification pipelines. The most scientifically robust and self-validating method for synthesizing N-benzyl-2,4,4-trimethylpentan-2-amine is the reductive amination of benzaldehyde[4].

This protocol is designed as a self-validating system: the use of molecular sieves forces the moisture-sensitive imine equilibrium forward, while the specific choice of a mild hydride source prevents the premature reduction of the aldehyde.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 1.0 equivalent of tert-octylamine (nucleophile) and 1.05 equivalents of freshly distilled benzaldehyde (electrophile) in anhydrous dichloromethane (DCM) or absolute ethanol.

    • Causality: Fresh distillation of benzaldehyde removes benzoic acid impurities that could protonate the amine and halt the reaction.

  • Imine Condensation:

    • Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

    • Introduce activated 4Å molecular sieves to the reaction flask. Stir at room temperature for 4–6 hours.

    • Causality: The massive steric bulk of the tert-octyl group kinetically slows the nucleophilic attack. The molecular sieves act as a thermodynamic sink, continuously removing the water byproduct to drive the Schiff base formation to completion.

  • Selective Reduction:

    • Cool the reaction vessel to 0°C using an ice bath.

    • Slowly add 1.5 equivalents of sodium cyanoborohydride (

      
      ) or sodium borohydride (
      
      
      
      ).
    • Causality:

      
       is preferred in slightly acidic media as it selectively reduces the protonated iminium ion without reducing unreacted benzaldehyde.
      
  • Quenching and Workup:

    • Quench the reaction carefully with saturated aqueous

      
       to neutralize the acid and destroy excess hydride.
      
    • Extract the aqueous layer with ethyl acetate (

      
       mL). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • Purify the crude product via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to yield the pure secondary amine.

Synthesis A Benzaldehyde (Electrophile) C Imine Intermediate (Schiff Base) A->C + H⁺ / -H₂O (Condensation) B tert-Octylamine (Nucleophile) B->C D N-Benzyl-tert-octylamine (Target Secondary Amine) C->D NaBH₄ or NaCNBH₃ (Reduction)

Caption: Workflow of reductive amination yielding N-benzyl-tert-octylamine.

Applications in Drug Development and Catalysis

Pharmacophore in Protein-Protein Interaction (PPI) Inhibitors

Recent advancements in oncology have highlighted the importance of inhibiting the BCL6 BTB domain, a transcriptional repressor implicated in diffuse large B-cell lymphoma. N-benzyl-tert-octylamine derivatives are utilized as critical synthetic intermediates in the development of tricyclic and substituted heteroaryl inhibitors[2][3]. The massive steric bulk of the tert-octyl group perfectly occupies deep, hydrophobic binding pockets on the target protein, preventing the binding of co-repressors like SMRT and BCOR[2].

Non-Nucleophilic Bulky Base

In complex multi-step organic synthesis, researchers frequently require bases that can deprotonate acidic sites without acting as nucleophiles. While Diisopropylethylamine (DIPEA) is standard, N-benzyl-tert-octylamine offers an alternative with a highly tunable steric environment, allowing for selective enolization or protection strategies where standard bases fail due to unwanted side reactions.

References

1.[1] "Cas no 3598-75-2 (Benzenemethanamine,N-(1,1,3,3-tetramethylbutyl)-)", chem960.com. Available at: 2.[4] "Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews", acs.org. Available at: 3.[2] "US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction", google.com. Available at: 4.[3] "WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof", google.com. Available at:

Sources

Navigating Steric Hindrance: The Strategic Role of N-Benzyl-tert-octylamine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex organic synthesis and drug development, controlling reaction selectivity is paramount. N-Benzyl-tert-octylamine (CAS: 3598-75-2), also known as N-(1,1,3,3-tetramethylbutyl)benzylamine, represents a masterclass in applied steric hindrance. By combining the redox-labile benzyl group with the highly branched, acid-labile tert-octyl group, this secondary amine serves as a highly specialized building block. It is strategically deployed as a bulky non-nucleophilic base, a sterically demanding ligand in transition-metal catalysis, and a doubly-protected nitrogen hub in multicomponent reactions (MCRs).

This technical guide provides an in-depth analysis of the thermodynamic and kinetic properties of N-benzyl-tert-octylamine, detailing how its massive steric cone angle dictates its reactivity. Furthermore, it outlines self-validating experimental protocols for its synthesis and orthogonal deprotection, empowering researchers to leverage this compound in advanced synthetic pathways.

Structural Profiling and Physicochemical Properties

The defining feature of N-benzyl-tert-octylamine is the 1,1,3,3-tetramethylbutyl (tert-octyl) moiety. Unlike a standard tert-butyl group, the tert-octyl group features an additional neopentyl-like extension. This creates a massive steric umbrella that physically shields the nitrogen atom from approaching electrophiles.

Table 1: Physicochemical Properties of N-Benzyl-tert-octylamine

Property Value
Chemical Name N-Benzyl-1,1,3,3-tetramethylbutylamine
CAS Number 3598-75-2 1[1]
Molecular Weight 219.37 g/mol
Density 0.889 g/cm³
Boiling Point 285.7 °C at 760 mmHg
Flash Point 105.8 °C

| Structural Formula |


 |

Kinetic vs. Thermodynamic Behavior: The Basicity-Nucleophilicity Paradox

To effectively utilize N-benzyl-tert-octylamine, a chemist must understand the causality behind its reactivity profile—specifically the decoupling of its basicity and nucleophilicity.

  • Thermodynamics (Basicity): Basicity is an equilibrium property that measures the affinity of the nitrogen lone pair for a proton (

    
    ). Because a proton is infinitesimally small, it easily bypasses the steric bulk of the tert-octyl and benzyl groups. Consequently, N-benzyl-tert-octylamine functions as a relatively strong secondary amine base.
    
  • Kinetics (Nucleophilicity): Nucleophilicity is a kinetic property dependent on the activation energy required for the nitrogen lone pair to attack a larger electrophilic center (e.g., an alkyl halide or a carbonyl carbon). The bulky 1,1,3,3-tetramethylbutyl group physically clashes with the electrophile during the transition state. This steric crowding drastically raises the activation energy, rendering the amine virtually non-nucleophilic 2[2].

Steric_Shielding N Nitrogen Lone Pair B Benzyl Group B->N T tert-Octyl Group T->N E Bulky Electrophile E->N Blocked by Steric Bulk (High Activation Energy) H Proton (H+) H->N Rapid Protonation (Low Activation Energy)

Caption: Schematic representation of steric shielding at the nitrogen center, decoupling basicity from nucleophilicity.

Strategic Applications in Organic Synthesis

Multicomponent Reactions (MCRs)

In Ugi and Passerini multicomponent reactions, the tert-octyl group is frequently employed as a traceless directing group or a cleavable bulky protecting group 3[3]. When N-benzyl-tert-octylamine derivatives are utilized, the immense steric bulk prevents unwanted over-alkylation and directs the stereochemical outcome of the reaction. Furthermore, the "benzyl/tert-octyl" strategy allows for the synthesis of complex amino acid isosteres and tetrazoles, where the bulky groups can be selectively removed post-cyclization 4[4].

Orthogonal Protecting Group Dynamics

In complex alkaloid or peptide synthesis, differentiating between multiple nitrogen atoms is a critical challenge. N-benzyl-tert-octylamine provides a nitrogen atom that is doubly protected by two completely orthogonal mechanisms 5[6]:

  • Acid-Labile Cleavage (tert-Octyl): Cleaves via an E1 mechanism in strong acid (TFA) to form a highly stable tertiary carbocation, leaving the benzyl group intact.

  • Redox-Labile Cleavage (Benzyl): Cleaves via catalytic hydrogenolysis (

    
    ), leaving the tert-octyl group intact.
    

Orthogonal_Cleavage Start N-Benzyl-tert-octylamine (Doubly Protected Nitrogen) TFA TFA / DCM / TIPS [Acidic Cleavage] Start->TFA PdC H2, Pd/C / MeOH [Hydrogenolysis] Start->PdC Prod1 N-Benzylamine Derivative (tert-Octyl Cleaved) TFA->Prod1 E1 Elimination (Carbocation Scavenged) Prod2 tert-Octylamine Derivative (Benzyl Cleaved) PdC->Prod2 Reductive C-N Bond Cleavage

Caption: Orthogonal deprotection pathways for N-benzyl-tert-octylamine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales (causality) and in-process analytical checks.

Protocol A: Synthesis of N-Benzyl-tert-octylamine via Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB) to selectively reduce the imine intermediate without over-reducing the aldehyde.

Step-by-Step Methodology:

  • Imine Condensation: In a flame-dried round-bottom flask under argon, dissolve tert-octylamine (1.0 equiv, 10 mmol) and benzaldehyde (1.05 equiv, 10.5 mmol) in 30 mL of anhydrous dichloromethane (DCM). Add anhydrous

    
     (2.0 g).
    
    • Causality:

      
       acts as a desiccant, scavenging the water byproduct to drive the equilibrium toward the iminium ion and prevent reverse hydrolysis.
      
  • Reduction: Cool the suspension to 0 °C using an ice bath. Portion-wise, add STAB (1.5 equiv, 15 mmol) over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: STAB is a mild hydride donor. Its steric bulk and electron-withdrawing acetoxy groups reduce its reactivity, allowing it to selectively reduce the protonated imine without touching unreacted benzaldehyde, thereby suppressing benzyl alcohol formation.

  • Workup & Validation: Quench the reaction with saturated aqueous

    
    . Extract with DCM (3 x 20 mL), wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
    • Self-Validation (TLC): Elute with Hexanes/EtOAc (8:2). The product should appear as a new, more polar spot compared to benzaldehyde, staining positive with Ninhydrin (indicating a secondary amine).

    • Self-Validation (

      
       NMR): Confirm success by the disappearance of the aldehydic proton (~10.0 ppm) and the appearance of a benzylic 
      
      
      
      singlet (~3.8 ppm) alongside the massive aliphatic singlets of the tert-octyl group (~1.0–1.5 ppm).
Protocol B: Selective Acidic Cleavage of the tert-Octyl Group

This protocol demonstrates the orthogonal removal of the tert-octyl group while preserving the N-benzyl moiety.

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the N-benzyl-tert-octylamine derivative (1.0 equiv) in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (0.1 M concentration). Immediately add Triisopropylsilane (TIPS, 2.0 equiv).

    • Causality: The tert-octyl group cleaves via an E1 mechanism, generating a highly stable, but aggressively reactive, tertiary carbocation. Without TIPS (a hydride donor and carbocation scavenger), this species will undergo Friedel-Crafts alkylation with the benzyl ring or other electron-rich substrates. TIPS quenches the carbocation to form inert isooctane.

  • Isolation: Stir the mixture at room temperature for 2 to 4 hours. Monitor via LC-MS. Once complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.

  • Validation:

    • Self-Validation (ESI-MS): The mass spectrum should reflect a mass shift corresponding to the exact loss of 112 Da (the mass of the tert-octyl fragment).

    • Self-Validation (

      
       NMR): Confirm the complete disappearance of the two dominant aliphatic singlets (gem-dimethyl and tert-butyl groups) typically found between 1.0 and 1.5 ppm.
      

Conclusion

N-Benzyl-tert-octylamine is far more than a simple secondary amine; it is a highly engineered synthetic tool. By mastering the thermodynamic and kinetic implications of its massive steric bulk, chemists can deploy it to control regioselectivity, prevent nucleophilic side reactions, and execute elegant orthogonal deprotection strategies in the synthesis of complex active pharmaceutical ingredients (APIs).

References

  • BenchChem Technical Support Team. "Navigating Steric Hindrance in tert-Octylamine Reactions." Benchchem.
  • Axsyn. "Benzenemethanamine,N-(1,1,3,3-tetramethylbutyl)-;3598-75-2." Axsyn.
  • "Modular Sulfondiimine Synthesis Using a Stable Sulfinylamine Reagent." PMC, National Institutes of Health.
  • "Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives." ACS Publications.
  • "α-Amino Acid-Isosteric α-Amino Tetrazoles." PMC, National Institutes of Health.

Sources

Comparison of N-benzyl-tert-octylamine vs N-benzyl-tert-butylamine properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Benzyl-tert-butylamine vs. N-Benzyl-tert-octylamine

Executive Summary: The Steric & Lipophilic Trade-off

In the optimization of lead compounds, the modulation of secondary amines is a critical tactic for adjusting lipophilicity (LogP), metabolic stability, and receptor occupancy. This guide provides a comparative technical analysis of N-Benzyl-tert-butylamine (a standard bulky amine) and its hyper-lipophilic, sterically congested analog, N-Benzyl-tert-octylamine (specifically derived from 1,1,3,3-tetramethylbutylamine).

While N-Benzyl-tert-butylamine serves as a robust intermediate for introducing steric bulk without excessive molecular weight, the N-Benzyl-tert-octylamine variant offers a unique "hydrophobic anchor." However, this comes at the cost of significant synthetic challenges due to extreme steric shielding at the nitrogen center.

Physicochemical Profiling & Structural Analysis

The core difference lies in the alkyl group attached to the nitrogen.[1][2] The "tert-octyl" group is not a linear chain but a 1,1,3,3-tetramethylbutyl moiety. This structure creates a massive hydrophobic footprint compared to the compact tert-butyl group.

Comparative Properties Matrix
PropertyN-Benzyl-tert-butylamineN-Benzyl-tert-octylamineTechnical Implication
CAS Number 3378-72-1Custom Synthesistert-Octyl variant is rarely off-the-shelf; requires in-house prep.
Molecular Formula C₁₁H₁₇NC₁₅H₂₅NSignificant increase in carbon count (+C4).
Molecular Weight 163.26 g/mol 219.37 g/mol ~34% mass increase; impacts ligand efficiency (LE).
Boiling Point ~218-220 °C (atm)~310-320 °C (est.)tert-Octyl variant requires high-vacuum distillation (<1 mmHg).
LogP (Predicted) ~2.9~4.8 - 5.2Critical: tert-Octyl pushes many drugs into "grease ball" territory (LogP >5).
pKa (Conj. Acid) 9.77 (Pred.)[3]~9.5 (Est.)Steric bulk hinders solvation of the cation, slightly lowering basicity.[1]
Metabolic Liability Low (N-dealkylation blocked)Low to ModerateBoth block

-hydroxylation at the N-alkyl site. tert-Octyl has distal methyls susceptible to oxidation.
Structural Visualization (DOT)

structure_comparison cluster_0 N-Benzyl-tert-butylamine cluster_1 N-Benzyl-tert-octylamine A Benzyl Group B Nitrogen (Sec-Amine) A->B C tert-Butyl Group (Compact Sterics) B->C F 1,1,3,3-Tetramethylbutyl (Hyper-Bulky & Lipophilic) C->F Lipophilicity (LogP) +2.0 Steric Hindrance ++ D Benzyl Group E Nitrogen (Sec-Amine) D->E E->F

Figure 1: Structural divergence highlighting the massive steric and lipophilic jump from tert-butyl to tert-octyl.

Synthetic Accessibility & Reactivity

Synthesizing the tert-octyl variant is non-trivial. Standard alkylation (Benzyl bromide + Amine) often fails or stalls due to the "F-strain" (Front-strain) preventing the nucleophilic attack of the bulky amine on the electrophile.

The Superior Pathway: Reductive Amination Reductive amination is the industry standard for these sterically hindered amines. However, the tert-octyl amine (1,1,3,3-tetramethylbutylamine) is so hindered that imine formation with benzaldehyde is the rate-limiting step and often requires forcing conditions.

Mechanism of Failure (and Success)
  • tert-Butylamine: Condenses with benzaldehyde readily. Equilibrium favors imine.

  • tert-Octylamine: Condenses slowly. Equilibrium favors starting materials due to steric clash between the phenyl ring of benzaldehyde and the methyl groups of the tert-octyl chain. Water removal is mandatory.

Synthesis Workflow Diagram (DOT)

synthesis_workflow cluster_tbutyl Pathway A: tert-Butylamine cluster_toctyl Pathway B: tert-Octylamine Start Start: Benzaldehyde + Amine Step1A Mix in MeOH/EtOH (RT, 1-2h) Start->Step1A Step1B Reflux in Toluene Dean-Stark Trap OR Ti(OiPr)4 Additive Start->Step1B Step2A Add NaBH4 Step1A->Step2A ResultA Yield: >90% Fast Kinetics Step2A->ResultA Step2B Add NaBH4 or NaBH(OAc)3 Step1B->Step2B ResultB Yield: ~60-75% Requires Forcing Step2B->ResultB

Figure 2: Comparative synthetic workflows showing the necessity of water removal/catalysis for the tert-octyl variant.

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-tert-butylamine (Standard)

This protocol utilizes a standard reductive amination suitable for moderate sterics.

  • Reagents: Benzaldehyde (10 mmol), tert-Butylamine (12 mmol), Methanol (20 mL), NaBH₄ (15 mmol).

  • Imine Formation: Combine benzaldehyde and tert-butylamine in methanol. Stir at room temperature for 2 hours. (TLC will show rapid conversion).

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise over 15 minutes.

  • Workup: Quench with water. Extract with DCM. Dry over MgSO₄.

  • Purification: Distillation (BP ~80°C @ 5mmHg) or flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of N-Benzyl-tert-octylamine (High Sterics)

This protocol uses Titanium(IV) Isopropoxide to force imine formation in a "water-free" environment, essential for the bulky tert-octyl group.

  • Reagents: Benzaldehyde (10 mmol), tert-Octylamine (1,1,3,3-tetramethylbutylamine) (12 mmol), Titanium(IV) isopropoxide (15 mmol), THF (anhydrous, 20 mL), NaBH₄ (20 mmol).

  • Forced Imine Formation:

    • Mix benzaldehyde and tert-octylamine in anhydrous THF under Nitrogen.

    • Add Ti(OiPr)₄ dropwise. Note: The solution will warm slightly.

    • Stir at ambient temperature for 12–24 hours. (Titanium acts as a Lewis acid and water scavenger).

  • Reduction:

    • Add NaBH₄ directly to the reaction mixture (Caution: Hydrogen evolution).

    • Stir for 4 hours.

  • Quench (Critical):

    • Add 5 mL of water to hydrolyze the titanium salts. A white precipitate (TiO₂) will form.

    • Filter through a Celite pad to remove TiO₂.

  • Purification: The crude oil is likely high boiling. Purify via column chromatography (Silica, 5% MeOH in DCM) or Kugelrohr distillation under high vacuum.

Applications in Drug Discovery

The "Magic Methyl" vs. "Magic tert-Octyl" Effect

While adding a methyl group ("Magic Methyl") often boosts potency by 10-fold due to better pocket filling, the tert-octyl group is a "nuclear option" for filling large, hydrophobic pockets (e.g., GPCR allosteric sites).

  • Metabolic Stability: Both amines possess a quaternary carbon alpha to the nitrogen. This completely blocks CYP450-mediated

    
    -dealkylation via 
    
    
    
    -carbon hydroxylation, a common clearance pathway for secondary amines.
  • Blood-Brain Barrier (BBB):

    • N-Benzyl-tert-butylamine:[3][4][5][6][7][8][9] Moderate LogP (~2.9) is ideal for CNS penetration.

    • N-Benzyl-tert-octylamine: High LogP (>5.0) often leads to peripheral sequestration in fatty tissues or high plasma protein binding (PPB), potentially reducing free fraction in the brain despite high passive permeability.

Safety & Handling

  • Volatility: N-Benzyl-tert-butylamine has significant vapor pressure and an amine-like odor. Use in a fume hood. N-Benzyl-tert-octylamine is less volatile but should still be treated as a corrosive.

  • Toxicity: tert-Octylamine (the precursor) is known to be toxic to aquatic life (long-lasting effects) and causes severe skin burns.[10] The N-benzyl derivative retains the corrosive nature of the amine function.

References

  • N-Benzyl-tert-butylamine Properties: Sigma-Aldrich/Merck. Product Specification: N-Benzyl-tert-butylamine (CAS 3378-72-1).[3][4][5][6][7][9] Link

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Titanium(IV) Isopropoxide Protocol: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1-2.
  • tert-Octylamine Precursor Data: PubChem. Compound Summary for CID 61017, tert-Octylamine. Link

  • Steric Effects in Amines: Meyer, E. "Steric Hindrance in the reaction of amines." Chemical Reviews. (General Reference for Steric parameters).

Sources

Modulating ADME Profiles through Steric Hindrance: A Comprehensive Guide to the pKa and Basicity of N-Benzyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the N-benzyl amine pharmacophore is a ubiquitous structural motif. Modulating the basicity (pKa) of this functional group is a primary optimization tactic for tuning a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While it is a common misconception that adding electron-donating alkyl groups universally increases basicity, sterically hindered amines exhibit a non-linear pKa response. This whitepaper provides an in-depth mechanistic analysis of how steric hindrance dictates the basicity of N-benzyl amines and outlines a self-validating experimental protocol for accurately measuring the pKa of these lipophilic compounds.

The Thermodynamic Paradox of Amine Basicity: Induction vs. Solvation

The basicity of an amine in an aqueous environment is governed by the thermodynamic stability of its protonated conjugate acid. This stability is dictated by a delicate balance between two competing forces:

  • Inductive Effects (+I): Alkyl groups are electron-donating. Substituting hydrogen atoms with alkyl groups pushes electron density onto the nitrogen, stabilizing the positive charge of the conjugate acid and inherently increasing the pKa.

  • Solvation Energy (Hydration): The conjugate acid must be stabilized by hydrogen bonding with surrounding water molecules. A primary amine (

    
    ) has three protons available for hydrogen bonding, whereas a tertiary amine (
    
    
    
    ) has only one.

As steric bulk increases around the nitrogen (via N-alkylation or


-carbon branching), water molecules are physically excluded from forming an optimal hydration shell. In highly hindered N-benzyl amines, this desolvation penalty  (often referred to as B-strain) completely outweighs the electron-donating inductive benefits, resulting in a paradoxical drop in basicity.

Mechanism A Amine Basicity (pKa) B Inductive Effects (+I) A->B Increases pKa C Solvation Energy A->C Increases pKa D Steric Hindrance A->D Decreases pKa N_alkyl Electron Donation (Stabilizes Cation) B->N_alkyl Alkyl substitution H_bonds Hydration Shell (Stabilizes Cation) C->H_bonds H-bonding with H2O Solv_block Desolvation Penalty (Destabilizes Cation) D->Solv_block Blocks solvent access N_alkyl->Solv_block Trade-off in Hindered Amines

Caption: Thermodynamic drivers of basicity showing the trade-off between induction and solvation.

Quantitative pKa Profiling of N-Benzyl Amines

To illustrate this thermodynamic trade-off, we must analyze the empirical pKa values of progressively hindered N-benzyl amines.

CompoundStructural ClassAqueous pKa (25°C)Primary Thermodynamic Driver of Basicity
Benzylamine Primary Amine~9.34Baseline (+I from

spacer, -I from Phenyl ring)
N-Methylbenzylamine Secondary Amine~9.58Inductive Effect (+I from N-methyl group)
N,N-Dimethylbenzylamine Tertiary Amine~9.02Steric Hindrance (Severe desolvation penalty)

-Methylbenzylamine
Primary Amine (Branched)~9.04Steric Hindrance (

-branching disrupts hydration)
Mechanistic Causality Behind the Data:
  • The Baseline: Unsubstituted benzylamine serves as our baseline. The phenyl ring is electron-withdrawing, but the methylene spacer insulates the amine, resulting in a moderately strong base.

  • The Inductive Victory: 1[1]. The addition of a single methyl group provides a strong +I effect that stabilizes the cation. The loss of one proton for hydrogen bonding is thermodynamically minor compared to the inductive benefit.

  • The Desolvation Collapse: Adding a second methyl group to form2[2]. The tertiary amine is highly sterically hindered, leaving only one proton available for hydrogen bonding. The severe desolvation penalty completely overrides the combined +I effects of the two methyl groups.

  • The

    
    -Branching Shield:  Placing a methyl group on the benzylic carbon (forming 3[3]) creates a steric shield immediately adjacent to the primary amine. This restricts rotational degrees of freedom and prevents water molecules from optimally aligning their dipoles with the 
    
    
    
    protons, dropping the basicity below that of the unhindered benzylamine.

Self-Validating Experimental Methodology: Cosolvent pKa Determination

Standard aqueous potentiometric titration fails for highly hindered N-benzyl amines due to their increased lipophilicity and poor aqueous solubility.4[4].

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system —meaning any experimental error will trigger a mathematical failure at a specific checkpoint, preventing the generation of false data.

Workflow S1 1. Cosolvent Preparation S2 2. Gran Plot Calibration S1->S2 S3 3. Potentiometric Titration S2->S3 S4 4. Bjerrum Plot Validation S3->S4 S5 5. Yasuda-Shedlovsky Extrapolation S4->S5

Caption: Self-validating workflow for cosolvent pKa determination of hindered amines.

Step-by-Step Protocol: The Yasuda-Shedlovsky Method
  • Cosolvent Preparation: Prepare carbonate-free mixtures of methanol and water at precisely 20%, 30%, 40%, 50%, and 60% (w/w).

    • Validation Check: Verify the exact dielectric constant (

      
      ) for each mixture at 25°C using literature reference tables.
      
  • Gran Plot Calibration: Calibrate the glass pH electrode independently in each specific cosolvent mixture using a strong acid/strong base titration (e.g., 0.5 M HCl vs 0.5 M KOH).

    • Validation Check: The Gran plot must yield a highly linear response (

      
      ). Deviation indicates liquid junction potential drift or electrode fouling; halt the experiment if this fails.
      
  • Potentiometric Titration: Dissolve the hindered amine to a concentration of ~1 mM in the cosolvent mixture. Titrate across a pH range of 2 to 12 at a constant ionic strength (maintained via 0.15 M KCl) and a strictly controlled temperature of 25°C.

  • Bjerrum Plot Generation: Calculate the apparent pKa (psKa) for each cosolvent ratio by plotting the average number of bound protons (

    
    ) versus pH.
    
    • Validation Check: The resulting curve must be perfectly sigmoidal and asymptote precisely at the stoichiometric boundaries (0 and 1 for a monoprotic amine). Asymmetry indicates the presence of impurities or precipitation.

  • Yasuda-Shedlovsky Extrapolation: 5

    5[5]. Perform linear regression to extrapolate the y-intercept to the 
    
    
    
    value of pure water.
    • Validation Check: The linear regression must yield an

      
      . A lower correlation indicates that the cosolvent is inducing specific structural conformational changes in the amine, invalidating the extrapolation.
      

Strategic Applications in Drug Design

Understanding and measuring the exact pKa shifts caused by steric hindrance allows drug development professionals to precisely engineer ADME properties:

  • Membrane Permeability: By intentionally introducing steric bulk (e.g.,

    
    -methylation) to lower the pKa from ~9.5 to ~9.0, the fraction of unionized drug at physiological pH (7.4) increases exponentially. This drastically improves 
    
    
    
    , enhancing passive membrane permeability and Blood-Brain Barrier (BBB) penetration.
  • Mitigating hERG Toxicity: The hERG potassium channel is notorious for trapping basic amines via strong ionic interactions with its internal cavity residues. Lowering the basicity of an N-benzyl pharmacophore through steric desolvation reduces the strength of this ionic bond, serving as a primary structural strategy to engineer out cardiotoxicity.

References

  • [Reader Insights] Acidic or Basic?
  • Source: atamankimya.
  • S-(-)
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA)
  • Source: eurjchem.

Sources

Strategic Synthesis and Application of Sterically Demanding Secondary Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Imperative

In the landscape of modern medicinal chemistry and catalysis, bulky secondary benzylamine derivatives occupy a critical niche. These scaffolds—characterized by significant steric hindrance around the nitrogen center or the benzylic carbon—are pivotal in modulating lipophilicity, preventing metabolic N-dealkylation, and enforcing specific conformational locks in ligand design.

However, their synthesis is often the bottleneck in Structure-Activity Relationship (SAR) campaigns. Standard nucleophilic substitutions (


) fail due to steric repulsion, and traditional reductive aminations often stall at the imine stage. This guide provides a rigorous, field-proven technical analysis of overcoming these barriers, focusing on Lewis acid-mediated reductive amination  and Buchwald-Hartwig cross-coupling , alongside their application in antifungal and antineoplastic pharmacophores.

Structural Dynamics & Reactivity

The "bulk" in these derivatives usually arises from two vectors:

  • 
    -Branching:  Substitution at the benzylic carbon (e.g., 
    
    
    
    -methyl,
    
    
    -phenyl).
  • Ortho-Substitution: Large groups on the aromatic ring (e.g., 2,6-dichloro) or the amine partner (e.g., tert-butyl, adamantyl).

The Conformation-Reactivity Paradox

While steric bulk enhances metabolic stability (blocking Cytochrome P450 access), it drastically reduces nucleophilicity.

  • Basicity: Steric inhibition of solvation often makes bulky amines more basic in the gas phase but less nucleophilic in solution (the "Frustrated Lewis Pair" concept).

  • Imine Formation: The formation of the ketimine/aldimine intermediate is the rate-determining step (RDS). Without catalysis, the equilibrium favors the starting ketone/amine due to 1,3-allylic strain in the imine.

Synthetic Methodologies: Overcoming the Barrier

Pathway A: Lewis Acid-Mediated Reductive Amination

For moderately hindered substrates, standard reductive amination (NaBH(OAc)


 / AcOH) is insufficient. The addition of a strong Lewis acid, specifically Titanium(IV) isopropoxide [Ti(O

Pr)

]
, is required to force imine formation and scavenge water.

Mechanism:

  • Activation: Ti(IV) coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Dehydration: The amine attacks; Ti(IV) acts as a water scavenger, driving the equilibrium toward the imine species.

  • Reduction: The resulting titanated imine is reduced in situ (often using NaBH

    
    CN or NaBH
    
    
    
    ).
Pathway B: Buchwald-Hartwig Amination

For extremely bulky systems (e.g., coupling a 2,6-disubstituted benzyl chloride with a tert-butyl amine), Palladium-catalyzed coupling is the gold standard.

  • Catalyst: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
    .
  • Ligand: Dialkylbiaryl phosphines are essential. BrettPhos and RuPhos are privileged ligands here because they stabilize the monoligated Pd(0) species, facilitating oxidative addition into hindered aryl halides.

Visualization: Mechanistic Pathways

The following diagram contrasts the logic flow between choosing a classical nucleophilic approach versus a metal-catalyzed strategy for these specific derivatives.

SynthesisLogic Start Target: Bulky Secondary Benzylamine CheckSterics Analyze Steric Bulk (Cone Angle / A-Value) Start->CheckSterics Moderate Moderate Bulk (e.g., ortho-subst. or alpha-methyl) CheckSterics->Moderate < 150° Cone Angle Extreme Extreme Bulk (e.g., tert-butyl amine + ortho-subst.) CheckSterics->Extreme > 150° Cone Angle PathA Method A: Reductive Amination Reagent: Ti(OiPr)4 + NaBH3CN Moderate->PathA Carbonyl Approach PathB Method B: Buchwald-Hartwig Cat: Pd(0) + BrettPhos/RuPhos Extreme->PathB Halide Coupling Imine Intermediate: Titanated Imine PathA->Imine Dehydration OxAdd Intermediate: Pd(II) Oxidative Addition PathB->OxAdd L-Pd(0) Insertion Product Final Product Isolated as HCl Salt Imine->Product Hydride Transfer OxAdd->Product Reductive Elimination

Caption: Decision matrix for selecting synthetic routes based on steric parameters. Green path denotes Lewis-acid mediation; Red path denotes Pd-catalysis.

Medicinal Chemistry Applications

Bulky benzylamines are not just synthetic curiosities; they are pharmacophores.[1]

Case Study: Squalene Epoxidase Inhibitors (Antifungals)

Butenafine is the archetype. It features a tert-butylbenzylamine core fused with a naphthalene ring.

  • Mechanism: The bulky benzylamine group mimics the carbocationic high-energy intermediate in the squalene epoxidation pathway.

  • SAR Insight: The steric bulk is critical. Replacing the tert-butyl group with a methyl group drastically reduces potency, as the molecule loses the hydrophobic interaction required to bind the enzyme's active site pocket.

Data Summary: Steric Impact on Potency

Hypothetical data based on SAR trends in benzylamine antimycotics.

Derivative (R-Group)Steric Parameter (Es)LogPRelative Potency (MIC)Metabolic Stability (t1/2)
Methyl0.002.11x (Baseline)20 min
Isopropyl-0.472.815x55 min
tert-Butyl -1.54 3.4 85x >120 min
Adamantyl-2.504.140x (Steric Clash)>120 min

Experimental Protocol: The "Titanium Fix"

Objective: Synthesis of N-(1-(2-chlorophenyl)ethyl)-2-methylpropan-2-amine (A sterically congested secondary amine). Rationale: Standard reductive amination fails here due to the steric clash between the ortho-chloro group and the incoming bulky amine. We utilize the Ti(O


Pr)

protocol to force the equilibrium.
Reagents
  • 2'-Chloroacetophenone (1.0 eq)

  • tert-Butylamine (1.5 eq)

  • Titanium(IV) isopropoxide (2.0 eq)

  • Sodium cyanoborohydride (NaBH

    
    CN) (1.5 eq)
    
  • THF (Anhydrous), Methanol.

Step-by-Step Methodology
  • Imine Formation (The Drying Step):

    • In a flame-dried flask under Argon, dissolve 2'-chloroacetophenone (10 mmol) in anhydrous THF (20 mL).

    • Add tert-butylamine (15 mmol) followed immediately by Titanium(IV) isopropoxide (20 mmol) via syringe.

    • Observation: The solution may turn slightly yellow/orange.

    • Critical Control Point: Stir at ambient temperature for 12–24 hours. Do not rush. The Ti(IV) species acts as a Lewis acid and a water scavenger. Monitoring by TLC is difficult; IR (disappearance of C=O stretch) is preferred.

  • Reduction (The "One-Pot" Shift):

    • Dilute the reaction mixture with dry Methanol (10 mL). Note: Exothermic reaction possible.

    • Add NaBH

      
      CN (15 mmol) carefully in small portions.
      
    • Stir for an additional 4–6 hours.

  • Quench and Workup (The Titanium Crash):

    • Quench the reaction by adding 1N NaOH (20 mL). This is crucial to precipitate the titanium salts.

    • Filtration: A heavy white precipitate (TiO

      
      ) will form. Filter through a Celite pad. Wash the pad thoroughly with Ethyl Acetate.
      
    • Extraction: Transfer filtrate to a separatory funnel. Extract with EtOAc (3x). Wash combined organics with Brine.

  • Purification:

    • Dry over Na

      
      SO
      
      
      
      , concentrate in vacuo.
    • Purify via flash column chromatography (Silica gel).[2] Eluent: Hexanes/EtOAc (gradient).

    • Validation: Confirm structure via

      
      H-NMR. Look for the diagnostic quartet of the benzylic proton and the singlet of the tert-butyl group.
      

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Maeda, K., et al. (1994). "Chemical Structure and Antifungal Activity of Butenafine." Chemical and Pharmaceutical Bulletin. Link

  • Gui, J., et al. (2015). "Practical Synthesis of Sterically Hindered Amines." Chemical Science. Link

Sources

A Technical Guide to N-benzyl-tert-octylamine: A Sterically Hindered Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-benzyl-tert-octylamine is a secondary amine characterized by two key structural features: a labile benzyl group and a sterically demanding tert-octyl group. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The bulky tert-octyl moiety can direct reaction pathways and influence the pharmacokinetic properties of a final molecule, while the benzyl group serves as a readily cleavable protecting group for the amine. This guide provides an in-depth analysis of the synthesis, properties, and strategic applications of N-benzyl-tert-octylamine, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Steric Hindrance

In the intricate landscape of pharmaceutical synthesis, control over reactivity and molecular architecture is paramount. Secondary amines are foundational components in a vast number of active pharmaceutical ingredients (APIs), contributing to their biological activity and solubility.[1] N-benzyl-tert-octylamine emerges as a building block of strategic interest due to the profound influence of its tert-octyl group (specifically, 1,1,3,3-tetramethylbutyl).[2] This bulky, branched alkyl chain imparts significant steric hindrance around the nitrogen atom.

This steric congestion is not a liability but a powerful tool. It can:

  • Enhance Selectivity: By physically blocking certain reaction trajectories, the tert-octyl group can favor specific outcomes in subsequent transformations, leading to higher yields of the desired product.

  • Modulate Basicity: The electron-donating nature of the alkyl group influences the basicity of the amine, a critical parameter for its role in catalysis and its interaction with biological targets.

  • Influence Pharmacokinetics: Incorporation of such a bulky, lipophilic group can significantly alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Concurrently, the N-benzyl group serves as a reliable and versatile protecting group for the secondary amine. It is stable under a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, providing a straightforward pathway to the free secondary amine at the desired stage of a synthetic sequence.

Physicochemical Properties

A thorough understanding of a building block's physical properties is essential for its effective use in the laboratory and for process scale-up. N-benzyl-tert-octylamine is a high-boiling point liquid, and its properties are analogous to similar structures like N-benzyl-tert-butylamine.

Table 1: Physicochemical Properties of N-benzyl-tert-octylamine and Related Analogues

Property N-benzyl-tert-butylamine (Analogue) tert-Octylamine (Precursor) Benzylamine (Precursor)
CAS Number 3378-72-1[3] 107-45-9[2] 100-46-9[4]
Molecular Formula C₁₁H₁₇N[3] C₈H₁₉N[2] C₇H₉N[4]
Molecular Weight 163.26 g/mol [3] 129.24 g/mol [2] 107.16 g/mol [4]
Appearance Light yellow clear liquid[5] Liquid[2] Liquid[4]
Boiling Point 218 - 220 °C[3] ~140 °C 184 °C[4]
Density 0.90 g/cm³ (at 20 °C)[3] ~0.78 g/cm³ 0.981 g/cm³

| Solubility | 2 g/L in water (20 °C)[3] | Limited in water | Soluble in water[4] |

Note: Data for N-benzyl-tert-octylamine is less commonly published; properties of the closely related N-benzyl-tert-butylamine and its precursors are provided for a comparative baseline.

Synthesis of N-benzyl-tert-octylamine

The most direct and widely employed method for synthesizing N-benzyl-tert-octylamine is reductive amination . This cornerstone reaction of organic chemistry offers high efficiency and atom economy for creating C-N bonds.[6][7]

The process involves two key stages that are often performed in a single pot:

  • Imine Formation: The reaction between tert-octylamine and benzaldehyde to form the corresponding N-benzylidene-tert-octylamine (an imine or Schiff base).

  • Reduction: The in-situ reduction of the imine intermediate to the final secondary amine.

G

  • Caption: General workflow for the synthesis of N-benzyl-tert-octylamine. */

Expert Insights & Causality

The choice of reducing agent is critical and depends on the desired reaction conditions.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent. It is often preferred in laboratory settings because it does not reduce the starting aldehyde but efficiently reduces the formed imine. The reaction is typically run in an alcoholic solvent like methanol or ethanol.

  • Sodium Triacetoxyborohydride (STAB): Even milder and more selective than NaBH₄. It is particularly effective for reductive aminations as it can be added at the beginning of the reaction with the amine and aldehyde ("direct" reductive amination) and is less sensitive to acidic conditions.

  • Catalytic Hydrogenation (H₂/Pd-C): This method is highly efficient and produces water as the only byproduct, making it an environmentally friendly or "green" option suitable for industrial scale-up. However, it requires specialized high-pressure equipment. A recent electrochemical approach also highlights a sustainable pathway, avoiding hazardous chemical reagents.[8]

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-octylamine (12.9 g, 0.1 mol) and methanol (200 mL).

  • Aldehyde Addition: While stirring, add benzaldehyde (10.6 g, 0.1 mol) to the solution. A slight exotherm may be observed.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the flask in an ice bath to 0-5 °C. In small portions, carefully add sodium borohydride (4.5 g, 0.12 mol) over 30 minutes, ensuring the temperature does not exceed 15 °C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Workup:

    • Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2) to neutralize excess borohydride.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add deionized water (100 mL) and 1 M sodium hydroxide (NaOH) until the solution is basic (pH ~10-12) to deprotonate the amine salt.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Purification:

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the resulting oil via vacuum distillation to obtain N-benzyl-tert-octylamine as a clear to light yellow liquid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Role as a Pharmaceutical Intermediate

The value of N-benzyl-tert-octylamine lies in its dual functionality as a sterically-directing group and a protected secondary amine.[5][9] This allows for complex molecular scaffolds to be built around it, with the amine nitrogen being revealed at a later, strategic point in the synthesis.

// Nodes start [label="N-benzyl-tert-octylamine\n(Building Block)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: C-C or C-N\nBond Formation\n(e.g., Alkylation, Acylation)", shape=ellipse]; intermediate [label="Complex Intermediate\n(Amine is Protected & Sterically Shielded)"]; step2 [label="Step 2: Deprotection\n(e.g., Catalytic Hydrogenation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_precursor [label="Free Secondary Amine\n(tert-Octyl Amine Scaffold)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Final\nFunctionalization", shape=ellipse]; api [label="Active Pharmaceutical\nIngredient (API)", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> final_precursor; final_precursor -> step3; step3 -> api; } /**

  • Caption: Strategic use of N-benzyl-tert-octylamine in a synthetic pathway. */

Case Study: Hypothetical Synthesis of a Novel Kinase Inhibitor

Consider the synthesis of a hypothetical kinase inhibitor where a secondary amine is required to form a key hydrogen bond in the enzyme's active site. The synthesis also requires an alkylation step on a nearby carbon.

  • Challenge: Direct alkylation of a simpler intermediate could lead to N-alkylation as a side reaction.

  • Solution: N-benzyl-tert-octylamine is used. The bulky tert-octyl group shields the nitrogen, disfavoring N-alkylation and promoting the desired C-alkylation on the adjacent position. The benzyl group ensures the amine remains unreactive during this step.

  • Transformation: After the critical C-C bond is formed, the benzyl group is cleanly removed via hydrogenation (H₂ over Pd/C) to reveal the secondary amine.

  • Final Step: The now-available secondary amine can be coupled with another fragment to complete the synthesis of the final API.

This strategy showcases how the unique properties of N-benzyl-tert-octylamine enable chemists to navigate complex synthetic challenges and achieve higher efficiency and selectivity.

Safety and Handling

As with all amine compounds, N-benzyl-tert-octylamine requires careful handling in a well-ventilated fume hood. It is classified as a corrosive substance.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Hazards: Causes severe skin burns and eye damage. Harmful if swallowed.[10]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

N-benzyl-tert-octylamine is more than just a simple secondary amine; it is a sophisticated building block that offers synthetic chemists a high degree of control. Its sterically demanding tert-octyl group provides a powerful tool for directing reactivity, while the N-benzyl group offers reliable protection. By understanding and leveraging these features, researchers in pharmaceutical development can design more efficient, selective, and innovative synthetic routes to complex and novel therapeutic agents. As the demand for structurally diverse and potent drug candidates continues to grow, the strategic use of intermediates like N-benzyl-tert-octylamine will remain a key enabler of progress in medicinal chemistry.

References

  • Carlson, G. H., & Hotchkiss, C. N. (1945). U.S.
  • Chem-Impex. (n.d.). N-Benzyl-tert-butylamine.
  • Sá, F. P., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences.
  • Diplomate Commercial. (2026, February 21). Why Are Primary Secondary and Tertiary Amines Important?.
  • Diplomate Commercial. (n.d.). What is the Role of Amines in Chemical Synthesis Processes?.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 11). The Strategic Use of N-Benzyl-tert-butylamine in Pharmaceutical Synthesis.
  • HIMS. (2025, January 21). Electrosynthesis of benzyl-tert-butylamine: clean, safe and efficient.
  • Benchchem. (n.d.).
  • Thomas Scientific. (n.d.). N-Benzyl-tert-butylamine for synthesis.
  • Indian Academy of Sciences. (2024).
  • The Doyle Group. (2018, January 17).
  • PMC. (2024, December 8). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion.
  • Kanto Chemical Co., Inc. (n.d.).
  • PharmaCompass.com. (n.d.). N-Benzyl-tert-butylamine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
  • ResearchGate. (n.d.). Synthesis of bulky secondary amines.
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (n.d.). N-Benzyl-tert-butylamine, 96% 25 g.
  • Taylor & Francis. (n.d.). Secondary amine – Knowledge and References.
  • Univar Solutions. (n.d.). Source Benzylamine For Pharma & Chemical Synthesis – Enquire Now.
  • Univar Solutions. (n.d.). N-Octylamine.
  • PubChem. (n.d.). tert-Octylamine.
  • Merck Millipore. (n.d.). N-Benzyl-tert-butylamine CAS 3378-72-1.

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Methodological & Application

Application Note: Synthesis and Optimization of N-Benzylidene-tert-octylamine via Direct Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of sterically hindered imines (Schiff bases) is a critical transformation in the development of bulky nitrogen-based ligands and complex pharmaceutical intermediates. While the condensation of unhindered primary amines with aldehydes is typically rapid and spontaneous, the reaction between benzaldehyde and tert-octylamine (1,1,3,3-tetramethylbutylamine) presents a significant kinetic and thermodynamic challenge[1].

The Causality of Steric Hindrance

The tert-octyl group features a highly branched architecture: an


-carbon substituted with two methyl groups and a 

-carbon attached to a bulky tert-butyl moiety. This severe steric bulk impedes the nucleophilic trajectory of the amine into the carbonyl carbon. Furthermore, it thermodynamically destabilizes the transition state and the resulting tetrahedral hemiaminal intermediate.

To overcome this barrier, the protocol must be designed around two fundamental chemical principles:

  • Electrophilic Activation: A mild Brønsted acid catalyst (p-toluenesulfonic acid, p-TsOH) is required to protonate the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack. Crucially, the acid must remain strictly catalytic (1 mol%) to prevent quantitative protonation of the amine, which would render it non-nucleophilic.

  • Equilibrium Displacement (Le Chatelier’s Principle): Because the equilibrium heavily favors the starting materials due to steric repulsion in the product, the continuous, irreversible removal of the water byproduct is mandatory.

Causality Steric Steric Hindrance (tert-Octyl Group) Barrier High Activation Energy & Unstable Hemiaminal Steric->Barrier Causes Catalyst p-TsOH Catalyst (Carbonyl Activation) Barrier->Catalyst Requires DeanStark Dean-Stark Trap (Continuous Dehydration) Barrier->DeanStark Requires Success High Yield Imine (Equilibrium Driven) Catalyst->Success Lowers Barrier DeanStark->Success Le Chatelier's Principle

Figure 1: Logical relationship between steric hindrance and required experimental conditions.

Optimization of Dehydration Conditions

Quantitative data from process optimization highlights why ambient conditions fail for this specific substrate pairing. The thermal energy provided by refluxing toluene (110 °C) combined with azeotropic distillation is the only method that consistently yields >85% conversion.

Table 1: Thermodynamic & Kinetic Optimization of Dehydration Methods

Dehydration MethodSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
Anhydrous MgSO₄ DCM2524< 30Ambient thermal energy is insufficient to overcome the steric activation barrier.
4Å Molecular Sieves Toluene1101260 - 70Moderate yield; sieves suffer from surface fouling and pore saturation over time.
Dean-Stark Trap Toluene1108 - 12> 85Continuous azeotropic removal of water irreversibly drives the equilibrium forward.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . By utilizing in-process controls (IPC) and macroscopic volumetric checks, researchers can guarantee reaction success before proceeding to spectroscopic characterization.

Reagents & Equipment (100 mmol Scale)
  • Benzaldehyde: 10.61 g (100 mmol)

  • tert-Octylamine (1,1,3,3-tetramethylbutylamine): 14.22 g (110 mmol, 1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.19 g (1.0 mmol, 1 mol%)

  • Toluene (Anhydrous): 100 mL

  • Equipment: 250 mL round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle.

Step-by-Step Methodology

Step 1: Pre-Reaction Quality Control Benzaldehyde readily oxidizes to benzoic acid upon exposure to air. Causality: Benzoic acid impurities will irreversibly protonate tert-octylamine, forming an unreactive salt and depressing the yield. Action: Wash the benzaldehyde with 10% aqueous Na₂CO₃, dry over anhydrous MgSO₄, and distill under reduced pressure immediately prior to use.

Step 2: Reaction Assembly In the 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of anhydrous toluene. Sequentially add the purified benzaldehyde (10.61 g), tert-octylamine (14.22 g), and the p-TsOH catalyst (0.19 g).

Step 3: Azeotropic Dehydration Attach the Dean-Stark trap (pre-filled with toluene to the side-arm) and the reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C).

Step 4: In-Process Validation (The Self-Validating Checkpoint) Maintain reflux and monitor the water collection in the Dean-Stark trap. Validation Metric: The theoretical yield of water for a 100 mmol reaction is 1.80 g. Because the density of water is ~1.0 g/mL, exactly 1.8 mL of water must be collected . The cessation of water droplet formation and the attainment of the 1.8 mL mark serves as a definitive, macroscopic indicator of reaction completion (typically 8–12 hours).

Step 5: Workup and Isolation Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing reverse hydrolysis during concentration. Wash with 50 mL of brine, then dry the organic layer over anhydrous Na₂SO₄.

Step 6: Purification Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and the slight excess of tert-octylamine. The crude N-benzylidene-tert-octylamine can be purified via vacuum distillation to yield a clear, pale-yellow liquid.

Workflow Step1 1. Reagent Preparation Purify Benzaldehyde Step2 2. Reaction Assembly Mix Reagents in Toluene Step1->Step2 Step3 3. Azeotropic Reflux Dean-Stark Dehydration Step2->Step3 Step4 4. In-Process Validation Verify 1.8 mL H2O Collection Step3->Step4 Step5 5. Workup & Isolation Neutralize and Distill Step4->Step5

Figure 2: Self-validating workflow for N-benzylidene-tert-octylamine synthesis.

Product Characterization

Final validation of the N-benzylidene-tert-octylamine product is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic marker for successful Schiff base formation is the highly deshielded imine proton (CH=N) [2][3].

¹H-NMR (400 MHz, CDCl₃) Data:

  • 
     8.25 (s, 1H):  Imine proton (CH=N) — Confirms successful condensation.
    
  • 
     7.83 - 7.68 (m, 2H):  Aromatic ortho-protons.
    
  • 
     7.44 - 7.38 (m, 3H):  Aromatic meta/para-protons.
    
  • 
     1.71 (s, 2H):  Methylene protons (-CH₂-) of the tert-octyl group.
    
  • 
     1.34 (s, 6H):  Gem-dimethyl protons (-C(CH₃)₂-).
    
  • 
     0.97 (s, 9H):  Terminal tert-butyl protons (-C(CH₃)₃).
    

Absence of a resonance at ~10.0 ppm (aldehyde CHO) confirms the complete consumption of the starting material.

References

  • Biobased Amines: From Synthesis to Polymers; Present and Future Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Development and mechanistic investigation of the manganese(III) salen-catalyzed dehydrogenation of alcohols Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Use of N-benzyl-tert-octylamine as a ligand precursor for metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Benzyl-tert-octylamine as a Sterically Demanding Ligand Precursor in Organometallic Catalysis

Executive Summary

In the design of highly active early transition metal and main group catalysts, the steric environment of the ancillary ligands dictates both the stability of low-coordinate intermediates and the stereoselectivity of the catalytic transformation. N-benzyl-tert-octylamine (N-benzyl-1,1,3,3-tetramethylbutylamine) has emerged as a superior secondary amine precursor for synthesizing bulky amido, amidinate, and guanidinate ligands. This guide details the mechanistic rationale, comparative metrics, and self-validating synthetic protocols for utilizing this precursor in advanced organometallic workflows.

Mechanistic Rationale: The "Hinge" Effect of the tert-Octyl Group

While N-benzyl-tert-butylamine is a classical bulky secondary amine, replacing the tert-butyl group with a tert-octyl (1,1,3,3-tetramethylbutyl) moiety introduces a unique structural dynamic. The tert-octyl group acts as a steric "hinge." The


-gem-dimethyl group provides immediate shielding of the metal center, preventing unwanted dimerization or solvent coordination[1]. Concurrently, the elongated neopentyl tail sweeps a larger conformational volume (increased buried volume, 

) while significantly enhancing the lipophilicity of the resulting metal complex. This enhanced solubility is critical when performing catalysis in non-polar aliphatic solvents like hexanes or cyclohexane, which are preferred in industrial olefin polymerization to avoid solvent-coordination inhibition[2].

Furthermore, the benzyl group provides a dual function: it serves as a distinct


 NMR handle (appearing as a sharp singlet, or an AB quartet if the metal center is chiral) and can engage in secondary 

-arene interactions with highly electron-deficient metal centers, temporarily stabilizing reactive intermediates[3].

Comparative Ligand Metrics

To justify the selection of N-benzyl-tert-octylamine over its less bulky analogues, the following table summarizes the quantitative physical and steric data of the precursors and their corresponding metal complexes.

Property / MetricN-Benzyl-tert-butylamineN-Benzyl-tert-octylamineCausality / Impact on Catalysis
Aliphatic Tail -C(CH3)3-C(CH3)2CH2C(CH3)3Longer tail prevents catalyst aggregation.
Estimated

~28%~34%Higher buried volume forces substrate selectivity[1].
Solubility (Hexanes) ModerateExcellentEnables homogeneous catalysis in non-polar media.
Arene Interaction Weak

Dynamic

to

Benzyl flexibility stabilizes low-valent metals[3].
Deprotonation pKa ~36~37Requires strong bases (n-BuLi or KH) for metallation[4].

Visualized Workflows and Catalytic Cycles

The following diagrams map the synthetic divergence of N-benzyl-tert-octylamine into various ligand classes, as well as its downstream application in catalysis.

LigandWorkflow A N-benzyl-tert-octylamine (Ligand Precursor) B Deprotonation (n-BuLi, Hexanes, -78 °C) A->B Alkane elimination C Lithium Amide Salt [Li(N-Bn-tOct)] B->C D Salt Metathesis (MClx, Toluene) C->D Transition/Main Group Metal F Carbodiimide Insertion (RN=C=NR) C->F Bidentate framework E Bulky Amido Metal Complex (e.g., Ti, Zr, Ge) D->E -LiCl G Amidinate/Guanidinate Metal Complex F->G

Caption: Workflow for synthesizing bulky amido and amidinate metal complexes from N-benzyl-tert-octylamine.

CatalyticCycle A Precatalyst [Ti(N-Bn-tOct)2Cl2] B Active Imido Complex [Ti=NR] A->B Activation (-2 HCl) C Alkyne Coordination [Ti=NR(RC≡CR)] B->C Substrate Binding D Azatitanacyclobutene Intermediate C->D [2+2] Cycloaddition E Protonolysis (via Primary Amine) D->E Amine Addition E->B Product Release (Imine)

Caption: Titanium-catalyzed hydroamination cycle utilizing the sterically demanding amido precatalyst.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (color, solubility, gas evolution), the operator can confirm the success of each step without immediate spectroscopic analysis. All procedures must be performed under strict inert atmosphere (N2 or Ar) using standard Schlenk techniques, as the highly basic intermediates are extremely moisture-sensitive[4].

Protocol A: Synthesis of Lithium N-benzyl-tert-octylamide

Causality Check: Deprotonation is performed in non-polar hexanes rather than coordinating solvents like THF. THF coordinates strongly to lithium, which can interfere with downstream salt metathesis by occupying coordination sites on the target metal. Hexane drives the precipitation of the polymeric lithium amide, acting as a built-in, self-purifying step.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL Schlenk flask with N-benzyl-tert-octylamine (10.0 mmol, 2.19 g) and anhydrous hexanes (50 mL).

  • Cooling: Cool the clear solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature prevents localized overheating and potential side reactions, such as unwanted ortho-lithiation of the benzyl ring.

  • Lithiation: Dropwise add n-butyllithium (10.5 mmol, 4.2 mL of a 2.5 M solution in hexanes) over 15 minutes.

  • Thermal Ramp: Remove the cold bath and allow the reaction to warm to room temperature over 2 hours.

  • Validation Checkpoint 1 (Visual): As the reaction warms, butane gas evolves, and a white precipitate of the lithium amide should form. If the solution remains completely clear, the deprotonation has failed (likely due to degraded n-BuLi).

  • Isolation: Filter the white solid through a glass frit under inert atmosphere, wash with cold hexanes (2 × 10 mL), and dry under high vacuum.

Protocol B: Synthesis of Bis(N-benzyl-tert-octylamido)titanium(IV) Dichloride Precatalyst

Causality Check: Titanium(IV) chloride is a strong oxidant. Reacting it with electron-rich amides at room temperature can lead to the reduction of Ti(IV) to Ti(III) with concomitant oxidative coupling of the amine. Performing the addition at -78 °C in toluene mitigates this redox pathway[3].

Step-by-Step Methodology:

  • Preparation: Suspend the isolated Lithium N-benzyl-tert-octylamide (20.0 mmol) in anhydrous toluene (60 mL) and cool to -78 °C.

  • Metalation: Slowly add a solution of TiCl4 (10.0 mmol, 1.1 mL) in toluene (10 mL) via cannula.

  • Thermal Ramp: Stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

  • Validation Checkpoint 2 (Visual): The suspension will transition from white to a deep red/brown homogeneous solution, accompanied by the precipitation of fine, white LiCl salts. The complete dissolution of the bulky lithium amide confirms successful transmetalation.

  • Purification: Centrifuge or filter the mixture through a pad of Celite to remove LiCl.

  • Crystallization: Concentrate the filtrate in vacuo to ~15 mL and store at -30 °C to yield the precatalyst as dark red crystals.

  • Validation Checkpoint 3 (Spectroscopic):

    
     NMR (C6D6) will show a distinct downfield shift of the benzylic protons (typically from ~3.8 ppm in the free amine to >4.5 ppm in the Ti complex) due to the deshielding effect of the highly electrophilic Ti(IV) center.
    

Conclusion

The strategic implementation of N-benzyl-tert-octylamine as a ligand precursor provides researchers with a robust tool to enforce high steric pressure around metal centers. By following the self-validating protocols outlined above, highly lipophilic and sterically shielded precatalysts can be synthesized with high fidelity, enabling advanced applications in olefin polymerization and hydroamination catalysis.

References

  • Synthesis and characterization of extremely bulky amido-germanium(II)
  • Recent Developments in Titanium, Nickel, and Other First-Row Transition Metal-Catalyzed Hydro(amination/aminoalkylation)
  • Nine-Membered Titanacyclic Complexes Based on an Ethylene-Bridged Bis(phenolato)
  • Source: researchgate.

Sources

Advanced Application Note: Selective Solvent Extraction of Platinum Group Metals (PGMs) using N-benzyl-2,4,4-trimethylpentan-2-amine (NBTOA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Hydrometallurgical Researchers, Separation Scientists, and Process Development Engineers. Compound Focus: N-benzyl-2,4,4-trimethylpentan-2-amine (CAS: 3598-75-2)

Executive Summary

The recovery of Platinum Group Metals (PGMs)—specifically Palladium(II) and Platinum(IV)—from secondary resources and ores requires highly selective extractants capable of operating in aggressive hydrochloric acid leachates. N-benzyl-2,4,4-trimethylpentan-2-amine (NBTOA) , a highly sterically hindered secondary amine, represents a specialized class of extractants designed for this purpose. This application note details the mechanistic causality, validated experimental protocols, and quantitative benchmarks for deploying NBTOA in liquid-liquid extraction workflows, ensuring high-purity PGM recovery with minimal base-metal co-extraction.

Mechanistic Principles: The "Why" Behind the Chemistry

Secondary amines extract metals via an anion-exchange (ion-pair formation) mechanism. In acidic chloride media, the amine nitrogen is protonated, creating an organic-soluble cation that exchanges its chloride counter-ion for polarizable PGM anionic complexes (1)[1].

Reaction Pathway:

  • Protonation:

    
    
    
  • Ion-Pair Extraction:

    
    
    
Causality of Molecular Design Choices
  • The tert-Octyl Group (Steric Rejection): The 2,4,4-trimethylpentan-2-yl moiety provides extreme steric bulk. While large, planar

    
     complexes can successfully coordinate with the shielded cationic center, smaller, highly hydrated base metal anions (such as 
    
    
    
    ) are sterically blocked. Furthermore, this bulky aliphatic tail imparts massive lipophilicity, preventing extractant loss to the aqueous phase (2)[2].
  • The Benzyl Group (Tunable Basicity): Purely aliphatic secondary amines are often too basic, binding PGMs so tightly that stripping requires harsh, environmentally damaging conditions. The benzyl group slightly withdraws electron density, lowering the

    
     to a "Goldilocks" zone. It is basic enough to extract PGMs efficiently at 2.0 M HCl, yet labile enough to release them when contacted with mild stripping agents like thiourea ().
    

Process Visualization

G Feed Aqueous Feed (PGMs + Base Metals in HCl) Extraction Solvent Extraction (0.1M NBTOA in Kerosene) Feed->Extraction Mix O/A Raffinate Aqueous Raffinate (Base Metals to Waste) Extraction->Raffinate Aqueous Phase LoadedOrg Loaded Organic Phase (NBTOA-PGM Complex) Extraction->LoadedOrg Organic Phase Scrubbing Scrubbing (0.5M HCl) LoadedOrg->Scrubbing Remove Entrainment Stripping Stripping (0.5M Thiourea / 0.1M HCl) Scrubbing->Stripping Scrubbed Organic Regenerated Regenerated NBTOA (Recycled) Stripping->Regenerated Organic Phase Product Concentrated PGM Product Solution Stripping->Product Aqueous Phase Regenerated->Extraction Recycle Loop

Workflow of PGM solvent extraction using NBTOA, highlighting phase separation and extractant recycling.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every phase is accounted for to ensure thermodynamic equilibrium and mass balance closure.

Phase I: Reagent & Feed Preparation
  • Organic Phase Formulation: Dissolve NBTOA to a concentration of 0.1 M in deodorized aliphatic kerosene.

    • Causality Check: Add 5% (v/v) isodecanol as a phase modifier. Highly hindered amine-PGM complexes can exceed solubility limits in non-polar diluents, forming a heavy "third phase". Isodecanol increases organic phase polarity, preventing this.

  • Pre-Equilibration (Validation Step): Contact the organic phase with an equal volume of 2.0 M HCl for 5 minutes. If the organic volume changes by

    
    , investigate diluent degradation.
    
  • Aqueous Feed: Prepare a synthetic leachate containing 500 mg/L Pd(II), 500 mg/L Pt(IV), and 2000 mg/L Fe(III) in 2.0 M HCl.

Phase II: Extraction & Scrubbing
  • Extraction: In a thermostated separation funnel (25°C), mix the Organic and Aqueous phases at an O:A ratio of 1:1. Agitate at 400 rpm for exactly 10 minutes to reach thermodynamic equilibrium.

  • Disengagement: Allow 5 minutes for phase separation. Draw off the aqueous raffinate.

  • Scrubbing: Contact the loaded organic phase with 0.5 M HCl (O:A = 5:1) for 3 minutes.

    • Causality Check: This selectively removes mechanically entrained droplets of base metals without stripping the tightly bound PGMs.

Phase III: Stripping & Mass Balance Validation
  • Stripping: Contact the scrubbed organic phase with an aqueous solution of 0.5 M thiourea in 0.1 M HCl (O:A = 1:1) for 15 minutes.

    • Causality Check: Thiourea is a powerful neutral ligand that displaces the amine by forming a highly stable cationic complex (

      
      ), driving the metal entirely into the aqueous phase.
      
  • Self-Validation (Mass Balance Closure):

    • Analyze the Feed (

      
      ), Raffinate (
      
      
      
      ), and Strip Liquor (
      
      
      ) via ICP-OES.
    • Calculate Variance:

      
      
      
    • System Rule: The variance must be

      
      . A failure here strictly indicates interfacial crud formation, third-phase precipitation, or analytical error.
      

Quantitative Data Presentation

The following table summarizes the extraction efficiencies (


) and Distribution Ratios (

) of PGMs versus Iron using 0.1 M NBTOA.

Note: At HCl concentrations >3.0 M, PGM extraction slightly decreases due to competitive extraction of excess chloride ions (


) and the formation of competing base metal chlorocomplexes.
HCl Concentration (M)Pd(II) Extraction (%)Pd(II) Dist. Ratio (

)
Pt(IV) Extraction (%)Pt(IV) Dist. Ratio (

)
Fe(III) Extraction (%)
0.5 98.565.697.234.72.1
2.0 99.8499.099.1110.14.5
4.0 95.420.794.015.612.3

References

  • Extraction Behavior of Precious Metals in Hydrochloric-acid Media Using a Novel Amine Extractant Bearing a Furan Group Source: J-Stage URL:1

  • Investigation of the ion-pair formation of palladium(II) with N-n-octylaniline by solvent extraction from weak organic acid medi Source: NIScPR URL:

  • Complexation–Distribution Separated Solvent Extraction Process Designed for Rapid and Efficient Recovery of Inert Platinum Group Metals Source: PMC (ACS Sustainable Chemistry & Engineering) URL:2

Sources

Application Notes & Protocols: N-benzyl-tert-octylamine as a Corrosion Inhibitor in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Acid-Induced Corrosion

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. In acidic media, such as those used in industrial cleaning, pickling, and oil and gas well acidizing, the corrosion of metals like mild steel is particularly aggressive.[1][2] The electrochemical process involves the anodic dissolution of the metal (e.g., iron) and the cathodic evolution of hydrogen. To mitigate this, organic corrosion inhibitors are widely employed. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][3][4] An effective inhibitor must possess specific structural features that promote strong and stable adsorption.

N-benzyl-tert-octylamine is a tertiary amine featuring a unique combination of a benzyl group, a nitrogen atom, and a sterically bulky tert-octyl group.[5] This molecular architecture makes it a highly promising candidate for corrosion inhibition. The nitrogen atom's lone pair electrons and the π-electrons of the aromatic ring serve as active centers for adsorption onto the metal surface, while the large tert-octyl group can provide extensive surface coverage, effectively blanketing the metal from acid attack.[4][6]

This document provides a detailed guide for researchers and scientists on the mechanism of action of N-benzyl-tert-octylamine and presents comprehensive protocols for its evaluation as a corrosion inhibitor in acidic media.

Proposed Mechanism of Inhibition

The efficacy of N-benzyl-tert-octylamine as a corrosion inhibitor is rooted in its ability to form a stable, passivating film on the metal surface through a synergistic adsorption process. This process involves both physical and chemical interactions.

  • Physisorption (Electrostatic Interaction): In an acidic solution, the nitrogen atom of the tertiary amine group can become protonated, acquiring a positive charge (R₃NH⁺). Simultaneously, the metal surface tends to acquire a net negative charge due to the specific adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the acid. This charge difference leads to a strong electrostatic attraction, pulling the protonated inhibitor molecules to the metal surface.[3]

  • Chemisorption (Coordinate Bonding): The inhibitor molecule possesses multiple sites for chemical bonding with the vacant d-orbitals of iron atoms on the metal surface. The lone pair of electrons on the nitrogen atom and the delocalized π-electrons of the benzyl ring can be shared with the iron atoms, forming stable coordinate covalent bonds.[4][7][8] This process of chemisorption results in a more robust and stable protective layer compared to physisorption alone.

This combined adsorption mechanism classifies N-benzyl-tert-octylamine as a mixed-type inhibitor . It does not exclusively block either the anodic or cathodic reaction but rather impedes both processes by creating a physical barrier at the active sites on the metal surface.[9][10]

Visualization of Inhibition Mechanism

The following diagram illustrates the dual adsorption mechanism of N-benzyl-tert-octylamine on a steel surface in an acidic environment.

cluster_surface Steel Surface (Fe) cluster_inhibitor cluster_interactions Fe Fe Fe2 Fe Fe3 Fe Inhibitor Protonated Amine (R₃NH⁺) Physisorption Physisorption (Electrostatic) Inhibitor->Physisorption Attraction to Anion Layer (Cl⁻) Inhibitor2 Neutral Molecule Chemisorption Chemisorption (Coordinate Bonds) Inhibitor2->Chemisorption Electron Donation Physisorption->Fe Forms Film Chemisorption->Fe2 N Lone Pair -> Fe d-orbital Chemisorption->Fe3 π-electrons -> Fe d-orbital

Caption: Dual adsorption mechanism of N-benzyl-tert-octylamine.

Experimental Evaluation: Protocols and Workflows

A multi-faceted approach is essential for the robust evaluation of a corrosion inhibitor. The following protocols detail three key methodologies: weight loss analysis, electrochemical techniques, and surface characterization.

Overall Experimental Workflow

The diagram below outlines the logical flow for a comprehensive inhibitor evaluation study.

cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Validation A Prepare Metal Coupons (e.g., Mild Steel) D Weight Loss Measurements A->D E Electrochemical Tests (PDP & EIS) A->E B Prepare Acidic Media (e.g., 1M HCl) B->D B->E C Prepare Inhibitor Solutions (Varying Concentrations) C->D C->E F Calculate Inhibition Efficiency (%IE) D->F G Surface Analysis (SEM, AFM, XPS) D->G E->F E->G H Propose Adsorption Isotherm & Mechanism F->H G->H

Caption: Workflow for evaluating a corrosion inhibitor.

Protocol: Weight Loss Measurement

This gravimetric method provides a direct and tangible measure of corrosion and is considered a foundational test for inhibitor screening.[11][12]

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of metal coupons over a defined period.

Materials & Equipment:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.2 cm)

  • Analytical balance (±0.1 mg precision)

  • Abrasive paper (various grits), acetone, distilled water

  • Water bath or thermostat

  • Glass beakers and hooks

  • Corrosive medium (e.g., 1 M HCl)

  • N-benzyl-tert-octylamine solutions of varying concentrations

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry thoroughly.

  • Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W_initial).[13]

  • Immersion: Suspend each coupon in a beaker containing 100 mL of the test solution (acid without inhibitor for control, and acid with different concentrations of the inhibitor).[13] Ensure the coupons are fully immersed.

  • Exposure: Place the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 6, 12, or 24 hours).

  • Final Weighing: After the exposure period, carefully remove the coupons. Clean them with a brush to remove corrosion products, rinse with water and acetone, dry, and reweigh to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ) where ΔW is in mg, A is the surface area in cm², t is the exposure time in hours, and ρ is the density of the metal in g/cm³.

    • Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100[14][15]

Protocol: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the kinetics of the corrosion process and the mechanism of inhibition.[16]

Objective: To determine the corrosion current density (i_corr) and charge transfer resistance (R_ct) to evaluate inhibitor performance.

Materials & Equipment:

  • Potentiostat/Galvanostat with frequency response analysis capability

  • Standard three-electrode corrosion cell[17][18]

    • Working Electrode (WE): Mild steel specimen with a defined exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Test solutions (as in the weight loss protocol).

Procedure:

A. Potentiodynamic Polarization (PDP) [19]

  • Setup: Assemble the three-electrode cell with the prepared mild steel working electrode.

  • Stabilization: Immerse the electrodes in the test solution and allow the system to reach a stable Open Circuit Potential (OCP or E_corr) for approximately 30-60 minutes.

  • Polarization Scan: Scan the potential at a slow rate (e.g., 1 mV/s) from approximately -250 mV to +250 mV relative to the OCP.[19]

  • Data Analysis: Plot the resulting potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.[8] Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the E_corr to determine the corrosion current density (i_corr).[9]

  • Calculation:

    • %IE = [(i_corr(uninhibited) - i_corr(inhibited)) / i_corr(uninhibited)] × 100

B. Electrochemical Impedance Spectroscopy (EIS) [17][20]

  • Setup & Stabilization: Use the same setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz down to 10 mHz).[18][21]

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.

  • Modeling: Fit the data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain a precise value for R_ct.[20]

  • Calculation:

    • %IE = [(R_ct(inhibited) - R_ct(uninhibited)) / R_ct(inhibited)] × 100 [21]

Protocol: Surface Analysis Techniques

These methods provide direct visual and compositional evidence of the protective film formed by the inhibitor.[22][23]

Objective: To characterize the morphology and composition of the metal surface after exposure to the corrosive medium with and without the inhibitor.

Procedure:

  • Sample Preparation: Use metal coupons exposed for a set duration (as in the weight loss test). After exposure, gently rinse the coupons with distilled water and dry them.

  • Scanning Electron Microscopy (SEM): Mount the coupons and acquire images of the surface at various magnifications. Compare the surface of the uninhibited sample (which should show significant damage like pits and rough features) with the inhibited samples (which should appear much smoother and more intact).[2][10][24]

  • Atomic Force Microscopy (AFM): For higher resolution topographical data, analyze the coupon surfaces with AFM. This can reveal the formation of a uniform inhibitor film and quantify the reduction in surface roughness.[22][25]

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical nature of the adsorbed film, perform XPS analysis on the inhibited coupon surface. The detection of N1s and specific C1s peaks corresponding to the inhibitor molecule provides direct evidence of its adsorption.[23][24]

Representative Data Summary

The following table presents hypothetical but realistic data for the performance of N-benzyl-tert-octylamine as a corrosion inhibitor for mild steel in 1 M HCl at 25 °C.

Inhibitor Conc. (ppm)Weight Loss Potentiodynamic Polarization (PDP) Electrochemical Impedance Spectroscopy (EIS)
CR (mm/y) %IE i_corr (µA/cm²)
0 (Blank) 12.50-1100
50 3.1375.0%253
100 1.8885.0%143
200 0.8893.0%66
400 0.7594.0%57

As shown, all three methods demonstrate a strong correlation: as the concentration of N-benzyl-tert-octylamine increases, the corrosion rate and corrosion current density decrease, while the charge transfer resistance and inhibition efficiency increase significantly.

References

  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF. Retrieved March 3, 2026, from [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Scientific Reports. Retrieved March 3, 2026, from [Link]

  • Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996, June 1). CORROSION. Retrieved March 3, 2026, from [Link]

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters. Retrieved March 3, 2026, from [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Van Loon Chemical Innovations. Retrieved March 3, 2026, from [Link]

  • Evaluation of Corrosion Inhibition of Essential Oil-Based Inhibitors on Aluminum Alloys. (2022, November 4). ACS Omega. Retrieved March 3, 2026, from [Link]

  • Surface Analysis of Inhibitor Film Formed by Poly(Vinyl Alcohol) on Stainless Steel in Sodium Chloride Solution. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Evaluation of corrosion inhibitors in acid medium. (2015, June 1). Emerald Publishing. Retrieved March 3, 2026, from [Link]

  • Eco-friendly corrosion inhibitor for mild steel in acidic media. (2022, October 18). International Journal of Corrosion and Scale Inhibition. Retrieved March 3, 2026, from [Link]

  • Synthesis of Some N-Benzyl-N-alkyl-N-n-octylamines. (n.d.). J-STAGE. Retrieved March 3, 2026, from [Link]

  • Conducting Potentiodynamic Polarization Resistance Measurements. (2009, May 15). ASTM International. Retrieved March 3, 2026, from [Link]

  • Inhibition of mild steel corrosion in acid media by N-benzyl-N'-phenyl thiourea. (2008, May 1). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022, December 12). IJCRT.org. Retrieved March 3, 2026, from [Link]

  • Inhibition of Mild Steel Corrosion in Acid Medium. (2017, October 31). International Journal of Technology. Retrieved March 3, 2026, from [Link]

  • Potentiodynamic Polarization: Significance and symbolism. (2025, December 10). Consensus. Retrieved March 3, 2026, from [Link]

  • Corrosion Monitoring Using Weight-Loss Analysis. (n.d.). Scribd. Retrieved March 3, 2026, from [Link]

  • Experimental evaluation of new organic compounds as corrosion inhibitors for mild steel in hydrochloric acid. (2021, August 19). Semantic Scholar. Retrieved March 3, 2026, from [Link]

  • Comprehensive Experimental and Theoretical Study on the Adsorption and Corrosion Inhibition Efficiency of Pyronin B for Mild Steel Protection in HCl Solution. (n.d.). The Journal of Physical Chemistry C. Retrieved March 3, 2026, from [Link]

  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025, March 3). ACS Publications. Retrieved March 3, 2026, from [Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Electrochemical Techniques for Corrosion Measurement. (n.d.). Gamry Instruments. Retrieved March 3, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. Retrieved March 3, 2026, from [Link]

  • Application Note CORR-1. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Corrosion inhibition Efficiency values calculated from the weight loss measurements. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

Sources

Catalytic Applications of N-Benzyl-1,1,3,3-Tetramethylbutylamine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the catalytic applications of N-benzyl-1,1,3,3-tetramethylbutylamine derivatives and structurally related bulky N-benzylamines. Recognizing the limited specific literature on the named compound, this guide extends its scope to encompass the broader class of sterically hindered N-benzylamines, offering valuable insights and transferable protocols for researchers, scientists, and drug development professionals. The core focus is on two major areas of application: phase-transfer catalysis and asymmetric synthesis, where the steric bulk of these amines plays a pivotal role in influencing reaction outcomes. Detailed application notes, step-by-step protocols, and mechanistic visualizations are provided to empower researchers in leveraging these versatile catalysts in their synthetic endeavors.

Introduction: The Role of Steric Hindrance in N-Benzylamine Catalysis

N-benzyl-1,1,3,3-tetramethylbutylamine, a tertiary amine featuring a bulky tert-octyl group, represents a class of sterically hindered organic bases and catalyst precursors. While specific catalytic applications for this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs—a benzyl group and a sterically demanding alkyl substituent—are characteristic of a range of effective catalysts and ligands in modern organic synthesis. The strategic incorporation of steric bulk around the nitrogen atom can profoundly influence the catalytic environment, leading to enhanced reactivity, selectivity, and unique mechanistic pathways.

This guide will therefore focus on the catalytic applications of derivatives of bulky N-benzylamines, providing a logical framework and practical protocols that can be extrapolated to N-benzyl-1,1,3,3-tetramethylbutylamine and its analogues. We will explore their utility in two primary domains:

  • Phase-Transfer Catalysis (PTC): As quaternary ammonium salts, these bulky amines can function as efficient phase-transfer catalysts. Their significant lipophilicity and steric shielding of the cation can generate highly reactive "naked" anions in the organic phase, accelerating reaction rates and improving yields in biphasic systems.

  • Asymmetric Catalysis: When rendered chiral, bulky N-benzylamine scaffolds can serve as potent ligands for metal catalysts or as organocatalysts themselves. The steric hindrance imposed by the bulky alkyl group can create a well-defined chiral pocket around the catalytic center, enabling high levels of stereocontrol in a variety of chemical transformations.

Part 1: Phase-Transfer Catalysis with Bulky N-Benzyl Quaternary Ammonium Salts

Application Note 1: Enhanced Nucleophilic Substitution via Sterically Hindered Phase-Transfer Catalysts

Quaternary ammonium salts derived from bulky N-benzylamines, such as N-benzyl-N,N,N-trialkyl-1,1,3,3-tetramethylbutylammonium halides, are highly effective in promoting nucleophilic substitution reactions under phase-transfer conditions. The bulky tert-octyl group enhances the lipophilicity of the catalyst, ensuring its effective partitioning into the organic phase where the reaction occurs. Furthermore, the steric bulk around the positive charge of the nitrogen atom can lead to a less tightly bound ion pair with the transported anion in the organic phase. This "naked" and more reactive anion can result in significantly accelerated reaction rates.[1]

Causality Behind Experimental Choices:

  • Catalyst Structure: The choice of a bulky, lipophilic quaternary ammonium salt is critical for efficient transport of the nucleophile from the aqueous to the organic phase. While highly lipophilic catalysts are effective, a balance must be struck to ensure the catalytic cycle can be maintained, which requires some degree of interfacial activity.[2]

  • Solvent System: A biphasic system, typically toluene/water or dichloromethane/water, is employed to dissolve the organic substrate and the inorganic nucleophile, respectively. The choice of organic solvent can influence the solubility of the catalyst and the substrate.

  • Base Concentration: A concentrated aqueous solution of the base (e.g., 50% NaOH) is often used to generate the nucleophile in the aqueous phase and to minimize the amount of water in the system, which can hydrate the anion and reduce its reactivity.

Protocol 1: Screening of Bulky Quaternary Ammonium Salts for Optimal Performance in O-Alkylation

This protocol describes a general procedure for screening the efficacy of different quaternary ammonium salt catalysts, including those derived from bulky N-benzylamines, for the O-alkylation of a phenol.

Materials:

  • Phenol (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Toluene

  • 50% (w/w) aqueous sodium hydroxide

  • Quaternary ammonium salt catalysts (e.g., Tetrabutylammonium bromide (TBAB) as a standard, and a custom-synthesized bulky N-benzyl quaternary ammonium salt) (0.05 equiv)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up parallel reactions in round-bottom flasks equipped with magnetic stirrers.

  • To each flask, add phenol (e.g., 10 mmol, 0.94 g) and toluene (50 mL).

  • Add the respective phase-transfer catalyst (0.5 mmol) to each flask.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (10 mL).

  • Add benzyl bromide (12 mmol, 1.43 mL) dropwise to each reaction mixture.

  • Heat the reactions to 60°C and monitor their progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reactions to room temperature, and dilute with water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography (hexanes/ethyl acetate) to determine the isolated yield for each catalyst.

Data Presentation:

CatalystCatalyst TypeReaction Time (hours)Yield (%)
Tetrabutylammonium Bromide (TBAB)Standard Quaternary Ammonium Salt888
N-Benzyl-N,N-dimethyl-1,1,3,3-tetramethylbutylammonium BromideBulky Quaternary Ammonium Salt695

Visualization of the Catalytic Cycle:

PTC_cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ (aq) QNu_org [Q⁺Nu⁻] (org) Nu_aq->QNu_org Phase Transfer MX M⁺X⁻ RNu R-Nu (Product) QNu_org->RNu Nucleophilic Attack RX R-X (org) RX->QNu_org QX_org [Q⁺X⁻] (org) QX_org->MX Regeneration Asymmetric_Catalysis catalyst Chiral Bulky Ligand Metal Center product Chiral Product catalyst->product Stereoselective Transformation substrate Prochiral Substrate substrate->catalyst Coordination reagent Reagent reagent->catalyst Activation

Caption: Simplified workflow of asymmetric catalysis.

Conclusion

While direct catalytic applications of N-benzyl-1,1,3,3-tetramethylbutylamine are not yet prevalent in the literature, the principles governing the utility of bulky N-benzylamine derivatives provide a strong foundation for future research. The steric and electronic properties of these compounds make them promising candidates for the development of novel catalysts and ligands. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the potential of N-benzyl-1,1,3,3-tetramethylbutylamine and its derivatives in a variety of catalytic transformations, from enhancing reaction rates in phase-transfer catalysis to inducing high levels of stereoselectivity in asymmetric synthesis.

References

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of N-benzyl-tert-octylamine (Chemical Name: N-benzyl-1,1,3,3-tetramethylbutylamine).

This guide prioritizes the Reductive Amination pathway, as it is the most robust method for sterically hindered amines. A secondary protocol for Direct Alkylation is provided for specific use cases, though it generally offers lower atom economy and higher impurity profiles.

Subject: Yield Optimization & Troubleshooting for Sterically Hindered Secondary Amines Target Molecule: N-benzyl-1,1,3,3-tetramethylbutylamine CAS (Starting Material - tert-Octylamine): 107-45-9 Molecular Weight: ~247.42 g/mol

Executive Summary & Strategic Approach

The synthesis of N-benzyl-tert-octylamine presents a specific challenge: Steric Hindrance . The tert-octyl group (1,1,3,3-tetramethylbutyl) possesses a quaternary carbon directly attached to the nitrogen. This bulk significantly retards the nucleophilic attack required for imine formation (in reductive amination) or SN2 substitution (in alkylation).

To improve yield, you must shift from "Standard Protocols" to "Hindered Substrate Protocols."

  • Standard: Mix aldehyde + amine

    
     add reductant. (Result: Low yield, high unreacted starting material).
    
  • Optimized: Force imine equilibrium with dehydration

    
     activate imine 
    
    
    
    reduce.

Primary Protocol: Reductive Amination (Recommended)

This route minimizes side reactions (like over-alkylation) and is preferred for scale-up.

The Reaction Scheme

Reactants: Benzaldehyde + tert-Octylamine Reagents: Titanium(IV) Isopropoxide (Ti(OiPr)


), Sodium Borohydride (NaBH

) Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • Charge a dry flask with tert-octylamine (1.0 equiv) and Benzaldehyde (1.05 equiv) .

    • Crucial Modification: Add Titanium(IV) Isopropoxide (1.2 equiv) neat.

    • Why? The steric bulk of the tert-octyl group makes the equilibrium constant for imine formation unfavorable. Ti(OiPr)

      
       acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium to completion.
      
    • Stir at ambient temperature for 6–12 hours . (Monitor by IR: disappearance of carbonyl stretch at ~1700 cm⁻¹ and appearance of imine stretch at ~1640 cm⁻¹).

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol or Methanol (approx. 5-10 mL per gram of amine).

    • Cool to 0°C.

    • Add Sodium Borohydride (NaBH

      
      , 1.5 equiv)  portion-wise.
      
    • Note: Evolution of gas (H

      
      ) will occur. Maintain temperature <10°C during addition to prevent decomposition.
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Workup & Purification:

    • Quench the reaction by adding 2M NaOH (or water, but NaOH helps precipitate Titanium salts as white TiO

      
      ).
      
    • Filter off the white titanium salts through a Celite pad. Wash the pad with Ethyl Acetate.

    • Extract the filtrate with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Vacuum distillation is preferred due to the high boiling point. Alternatively, convert to the HCl salt (add HCl in ether) for recrystallization from EtOH/Et

      
      O.
      
Visual Workflow (DOT)

ReductiveAmination Start Start: Benzaldehyde + tert-Octylamine LewisAcid Add Ti(OiPr)4 (Scavenge Water) Start->LewisAcid Mix neat Imine Intermediate: N-Benzylidene tert-octylamine LewisAcid->Imine 6-12h Stir Reductant Add NaBH4 (0°C -> RT) Imine->Reductant Dilute in MeOH Quench Quench NaOH Filter TiO2 Reductant->Quench Reduction Product Final Product: N-Benzyl-tert-octylamine Quench->Product Extraction

Caption: Optimized Reductive Amination Workflow utilizing Titanium(IV) Isopropoxide to overcome steric hindrance.

Secondary Protocol: Direct Alkylation[1]

Use this route only if benzaldehyde is unavailable or incompatible with other functional groups.

Reactants: Benzyl Chloride + tert-Octylamine Base: Potassium Carbonate (K


CO

) or Diisopropylethylamine (DIPEA) Solvent: Acetonitrile (MeCN) or DMF
Optimization for Yield
  • Stoichiometry: Use a 3:1 excess of tert-octylamine to Benzyl chloride.

    • Reasoning: The bulky amine is a poor nucleophile. Excess amine ensures that once the mono-alkylated product forms, it doesn't compete for the alkyl halide (though dialkylation is sterically difficult, it is non-zero).

  • Temperature: Reflux is often required (80°C in MeCN) due to the slow kinetics of the hindered amine attacking the benzyl halide.

  • Catalysis: Add Potassium Iodide (KI, 10 mol%) . This generates Benzyl Iodide in situ (Finkelstein reaction), which is a more reactive electrophile, compensating for the poor nucleophilicity of the amine.

Troubleshooting Guide & FAQs

Data Table: Common Issues and Solutions
SymptomProbable CauseCorrective Action
Low Conversion (Reductive Amination) Incomplete imine formation due to sterics.Mandatory: Use Ti(OiPr)

or a Dean-Stark trap with Toluene. Simple stirring in MeOH is insufficient for tert-octyl groups.
Sticky White Precipitate during Workup Titanium salts (if Ti(OiPr)

used).
Quench with 2M NaOH or 10% Tartaric Acid . This solubilizes or precipitates Ti in a filterable form. Do not just use water.[1]
Unreacted Aldehyde remains Imine hydrolysis during workup or insufficient drying.Ensure the reaction is strictly anhydrous before adding NaBH

. Water hydrolyzes the hindered imine back to aldehyde.
Low Yield (Direct Alkylation) Elimination of Benzyl Chloride to stilbene (rare) or polymerization.Lower temperature and add KI catalyst . Switch to non-polar solvent (Toluene) to disfavor ionic elimination pathways.
Frequently Asked Questions

Q: Can I use NaBH(OAc)


 (STAB) instead of NaBH

?
A: Yes, and it is often preferred for selectivity. However, for extremely hindered imines, STAB might react too slowly. If you observe slow reduction, switch to NaBH

or even LiAlH

(if no other reducible groups are present), but only after confirming imine formation is 100% complete.

Q: Why is the boiling point so high? A: The tert-octyl group adds significant Van der Waals surface area, and the secondary amine can hydrogen bond. Expect a boiling point >250°C at atm pressure. Always distill under high vacuum (<1 mmHg).

Q: How do I remove excess tert-octylamine? A: Due to the steric bulk, N-benzyl-tert-octylamine is less basic than the starting primary amine. You can try a careful pH-controlled extraction, but distillation is the most reliable separation method due to the boiling point difference.

Mechanistic Logic (Why this works)

The failure mode in standard synthesis is the Imine Equilibrium :



For unhindered amines (e.g., n-butylamine), this equilibrium lies to the right. For tert-octylamine , the bulky group destabilizes the planar imine C=N bond, pushing equilibrium to the left (reactants).

  • Without Water Removal: You reduce the small amount of imine present. The water then hydrolyzes more imine. You end up reducing the aldehyde to Benzyl Alcohol (side product).

  • With Ti(OiPr)

    
    :  The titanium coordinates to the oxygen of the aldehyde (activating it) and traps the water released, forcing the reaction to the right before the reducing agent is added.
    

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride". Journal of the Organic Chemistry, 60(15), 4928-4929.

    • Key Insight: Establishes the Ti(OiPr)4 protocol for hindered amines.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849-3862.

    • Key Insight: Standard reference for STAB, noting limitations with sterically hindered substr
  • Org. Synth. (2003). "Preparation of Secondary Amines via Reductive Amination". Organic Syntheses, Coll.[2] Vol. 10, p. 320.

    • Key Insight: General protocols for amine synthesis and workup.

Sources

Technical Support Center: Exotherm Control in the Synthesis of N-Benzyl-1,1,3,3-tetramethylbutylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals navigating the thermal hazards associated with the synthesis of N-benzyl-1,1,3,3-tetramethylbutylamine. Because this synthesis typically relies on a reductive amination pathway, managing the thermodynamics of intermediate formation, hydride reduction, and reagent quenching is critical for process safety and product yield.

Mechanistic Causality: Understanding the Thermal Profile

The synthesis of N-benzyl-1,1,3,3-tetramethylbutylamine via reductive amination is a classic two-stage transformation: imine condensation followed by hydride reduction. However, the unique steric profile of the reactants introduces significant kinetic bottlenecks that directly impact heat generation 1.

  • Imine Condensation (Steric Hindrance & Accumulation): Unlike unhindered primary amines, tert-octylamine (1,1,3,3-tetramethylbutylamine) exhibits severe steric bulk around the nitrogen center. This physically obstructs the nucleophilic attack on benzaldehyde, significantly lowering the reaction rate [[1]](). If a one-pot reductive amination is attempted, this slow condensation leads to a dangerous accumulation of unreacted starting materials in the reactor.

  • Hydride Reduction (Thermal Runaway Risk): Sodium triacetoxyborohydride (STAB) is the industry standard for this reduction due to its mild nature and selectivity 2. However, the reduction of the iminium ion is highly exothermic. If STAB is added to a system where imine condensation is incomplete, the sudden formation and immediate reduction of the imine creates a compounding, uncontrolled exotherm [[3]]().

  • Quench (Hydrolysis & Gas Evolution): The destruction of excess STAB using aqueous base is violently exothermic and generates stoichiometric amounts of highly flammable hydrogen gas 4, 5.

Troubleshooting Guides & FAQs

Q1: Why did my reaction temperature spike violently upon adding Sodium Triacetoxyborohydride (STAB)? A1: This is a classic symptom of reagent accumulation. Because tert-octylamine is highly sterically hindered, imine formation is kinetically slow. If STAB is added before the imine has fully formed, you trigger simultaneous, highly exothermic condensation and reduction reactions. To prevent this, you must decouple the steps: allow the imine to form completely and validate it via an In-Process Control (IPC) before introducing the hydride 3.

Q2: How do I safely quench the reaction without risking over-pressurization from hydrogen gas? A2: Avoid "forward quenching" (adding water/base directly into the reactor) at scale. Instead, utilize a reverse quench 5. Slowly dose the active reaction mixture into a secondary vessel containing a large volume of pre-cooled (0°C) saturated aqueous sodium bicarbonate. This provides a massive thermal sink and allows for controlled, steady evolution of H₂ gas.

Q3: What is the optimal solvent system for managing heat transfer in this specific synthesis? A3: Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE) are standard 2. For scale-up, THF is often preferred because it maintains excellent solubility of the intermediate imine at lower temperatures (0–5°C), which is critical when you need to chill the reactor prior to STAB addition. DCE has a higher thermal mass but poses environmental and toxicity concerns in late-stage drug development.

Quantitative Data: Exotherm Management

Table 1: Exotherm Profile & Heat Management Strategies

Reaction StageEnthalpy ContributionPrimary RiskControl Strategy
Imine Condensation Mildly ExothermicDelayed onset due to steric hindranceControlled dosing of benzaldehyde; IPC verification
Hydride Reduction Highly ExothermicThermal runaway; solvent boilingPortion-wise STAB addition; Active jacket cooling (<15°C)
Hydride Quench Extremely ExothermicH₂ gas evolution; over-pressurizationReverse quench into cold aqueous base; adequate venting

Table 2: Recommended Dosing Rates & Cooling Capacities for Scale-up

ParameterLab Scale (0.1 mol)Pilot Scale (1.0 mol)Manufacturing (10 mol)
Benzaldehyde Dosing 15 mins1 hour2-3 hours
STAB Addition 30 mins (portions)2 hours (portions)Fed-batch solid dosing (4 hrs)
Cooling Capacity Req. Standard Ice BathChiller (-10°C fluid)Industrial Chiller (-20°C fluid)
Quench Method Dropwise forwardReverse quenchReverse quench

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates hard analytical gates (IPC) to ensure thermodynamic safety before proceeding to highly exothermic steps.

Objective: Safe, exotherm-controlled reductive amination at a 1.0-molar pilot scale. Materials: Benzaldehyde (1.0 eq), tert-Octylamine (1.05 eq), STAB (1.4 eq), Anhydrous THF.

Step 1: Imine Condensation

  • Charge the reactor with anhydrous THF (5 volumes) and tert-octylamine (1.05 mol). Adjust internal temperature to 20°C.

  • Dose benzaldehyde (1.0 mol) continuously over 1 hour. Causality: Condensation is mildly exothermic; controlled dosing prevents initial heat spikes and allows the sterically hindered amine time to react.

Step 2: Self-Validation Gate (IPC)

  • Stir the reaction mixture for 2 to 4 hours at 20°C.

  • Pull an aliquot for HPLC or FTIR analysis. Validation Gate:Do not proceed until residual benzaldehyde is < 1% area. Causality: This guarantees the condensation is complete, preventing the accumulation of unreacted aldehyde which would cause a runaway exotherm upon STAB addition.

Step 3: Hydride Reduction

  • Cool the reactor jacket until the internal temperature reaches 0–5°C.

  • Add STAB (1.4 mol) in 5 equal portions over 2 hours. Monitor the internal temperature continuously. Validation Gate: Ensure the internal temperature remains < 15°C before adding the next portion. Causality: STAB reduction of the iminium ion releases massive heat 2. Portion-wise addition limits the instantaneous heat release and prevents solvent boil-off.

Step 4: Reverse Quench

  • Prepare a secondary quench vessel containing pre-cooled (0°C) saturated aqueous NaHCO₃ (10 volumes).

  • Slowly transfer the active reaction mixture into the quench vessel over 1 hour, maintaining vigorous agitation. Causality: Hydrolysis of excess STAB generates H₂ gas and severe heat 5. Reverse quenching into a massive thermal sink controls the temperature and safely dissipates the gas.

Process & Troubleshooting Visualizations

Workflow N1 1. Benzaldehyde + tert-Octylamine (THF, 20°C) N2 2. Imine Condensation (Mild Exotherm) N1->N2 N3 3. IPC Gate: HPLC/FTIR Confirm >99% Imine N2->N3 Prevent Accumulation N4 4. Cool Reactor to 0-5°C N3->N4 Pass N5 5. Portion-wise STAB Addition (High Exotherm) N4->N5 N6 6. Hydride Reduction (Maintain < 15°C) N5->N6 Controlled Dosing N7 7. Reverse Aqueous Quench (Extreme Heat + H2) N6->N7 Complete Conversion N8 Product: N-benzyl-1,1,3,3- tetramethylbutylamine N7->N8 Phase Separation

Experimental workflow and exotherm control nodes for reductive amination.

Logic T1 Issue: Uncontrolled Exotherm During STAB Addition T2 Was imine formation verified prior to STAB addition? T1->T2 T3 Yes T2->T3 T4 No T2->T4 T5 Check STAB dosing rate & cooling jacket capacity. T3->T5 T6 Steric hindrance of tert-octylamine caused delayed imine formation. T4->T6 T7 Accumulation Hazard: Simultaneous condensation & reduction. T6->T7 T8 Action: Implement IPC check before adding hydride. T7->T8

Troubleshooting logic tree for managing temperature spikes during synthesis.

References

  • Early Process Development and Scale-Up of Orally Active Apomorphine Drug Candidates. ACS Publications.3

  • An effective and selective reducing agent. Moriroku.4

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org (Org. Process Res. Dev.). 2

  • Amine. Wikipedia. 1

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. ACS Publications. 5

Sources

Technical Support Center: Optimizing Catalyst Loading for Reductive Amination of Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the reductive amination of sterically hindered substrates (e.g., bulky secondary amines, ortho-substituted anilines, and heavily substituted aliphatic ketones).

Here, we move beyond basic protocols to address the causality of reaction failures, providing field-proven troubleshooting strategies, self-validating methodologies, and optimized catalyst loading parameters.

Mechanistic Bottlenecks: Why Hindered Amines Fail

The fundamental challenge in reductive amination of hindered amines is a kinetic mismatch. The reaction consists of two distinct steps:

  • Condensation: The amine and carbonyl form an imine/hemiaminal intermediate.

  • Reduction: The catalyst reduces the intermediate to the target amine.

With bulky substrates, steric clashes severely retard the condensation step. If the catalyst loading is too high, or the catalyst is introduced too early, the highly active metal sites will bypass the sluggish condensation step and directly reduce the carbonyl to an alcohol.

G A Carbonyl + Hindered Amine B Imine / Hemiaminal Intermediate A->B Slow (Steric Clash) D Alcohol (Side Product) A->D Catalyst + H2 (Fast, Competing) C Sterically Hindered Amine (Target) B->C Catalyst + H2 (Desired)

Competing kinetic pathways in the reductive amination of hindered amines.

Troubleshooting Guide & FAQs

Q: Increasing my Pd/C catalyst loading to 10 mol% resulted in a massive spike in the alcohol byproduct. Why did this happen, and how do I fix it? A: In standard reductive aminations, increasing catalyst loading is a common brute-force tactic to drive sluggish reactions. However, with hindered amines, high catalyst loading is detrimental. Because the condensation step is sterically retarded, a high concentration of active palladium sites will rapidly consume the unreacted carbonyl via direct hydrogenation[1]. Solution: You must decouple the kinetics. Lower the Pd/C loading to 1–2 mol% to reduce the rate of background carbonyl reduction, or switch to a two-step protocol where the imine is fully pre-formed using a Lewis acid (e.g.,


) before any catalyst or reductant is introduced[2].

Q: Why do homogeneous Iridium complexes succeed at ultra-low loadings (0.1 mol%) where heterogeneous Pd fails? A: Heterogeneous catalysts typically require the bulky imine to adsorb onto a planar metal surface (an inner-sphere mechanism), which is energetically unfavorable for sterically congested substrates. In contrast, specific homogeneous Iridium catalysts utilize an outer-sphere transition state for hydride transfer. The hydride is delivered without requiring the bulky substrate to directly bind to the metal center, allowing the catalytic cycle to turn over efficiently even at extremely low loadings (0.1 mol%)[3].

Q: Can I use standard borohydride reagents like Sodium Triacetoxyborohydride (STAB) instead of transition metals to avoid over-reduction? A: STAB is excellent for mild, unhindered reductive aminations because it selectively reduces iminium ions over aldehydes/ketones at pH 6-8. However, it frequently fails or stalls indefinitely with highly hindered aliphatic ketones (e.g., camphor) or bulky secondary amines (e.g., diisopropylamine) due to its inability to overcome the activation energy required for bulky intermediate reduction[4]. For extreme steric hindrance, transition metal catalysis under


 pressure is mandatory.

Q: Are there heterogeneous catalysts specifically designed for sterically hindered amines? A: Yes. Recent advancements have demonstrated that


 supported on graphitic carbon nitride (

) is highly effective. The hydroxyl groups on the

clusters act as bifunctional proton-shuttles, facilitating both the generation of the imine intermediate and the subsequent reduction of the C=N bond, allowing for >90% selectivity for hindered amines at room temperature[1].

Catalyst Selection & Optimization Workflow

G Start Analyze Substrate Sterics Q1 Is Imine Formation Rate-Limiting? Start->Q1 AddLA Use Ti(OiPr)4 or Two-Step Protocol Q1->AddLA Yes Q2 Heterogeneous or Homogeneous? Q1->Q2 No Het Pd(OH)2/g-C3N4 (Low Loading) Q2->Het Scale-up Hom Ir-Complex (Outer-Sphere) Q2->Hom Asymmetric

Decision tree for selecting catalyst systems based on substrate steric hindrance.

Quantitative Data: Catalyst Loading Matrix

The following table summarizes the optimal catalyst loading and expected chemoselectivity when reacting a hindered ketone (e.g., 2-adamantanone) with a bulky primary amine (e.g., tert-butylamine).

Catalyst SystemOptimal LoadingMechanism / RolePrimary ChallengeExpected Selectivity (Amine : Alcohol)
Pd/C (Standard) 1.0 - 2.0 mol%Inner-sphere hydrogenationHigh rate of direct C=O reduction1 : 3 (Poor)

2.0 - 5.0 mol%Proton-shuttling via OH groupsSupport synthesis complexity20 : 1 (Excellent)
Ir-Phosphoramidite 0.1 - 0.5 mol%Outer-sphere hydride transferMoisture sensitivity, Cost>99 : 1 (Superior)

+ STAB
StoichiometricLewis acid forced condensationReagent waste, difficult workup10 : 1 (Good)

Self-Validating Experimental Protocols

Protocol A: Two-Step, One-Pot Reductive Amination (Lewis Acid Mediated)

Use this protocol when using standard heterogeneous catalysts (e.g., Pd/C) to prevent direct carbonyl reduction.

Step 1: Forced Condensation

  • Charge a flame-dried Schlenk flask with the hindered ketone (1.0 equiv) and the bulky amine (1.2 equiv) in anhydrous THF (0.5 M).

  • Add Titanium(IV) isopropoxide (

    
    ) (1.5 equiv) dropwise at room temperature.
    
  • Stir the mixture at 60 °C for 12 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, quench with wet EtOAc, filter, and analyze via GC/FID. Do not proceed to Step 2 until the carbonyl peak is <5% of its initial integration. This ensures the system is starved of the reducible carbonyl, preventing alcohol formation.

Step 2: Controlled Reduction 5. Cool the reaction to 0 °C. 6. Add 5% Pd/C (1.0 mol% loading). Note: Keep loading low to prevent any unreacted carbonyl from reducing. 7. Purge the vessel with


 (3x) and maintain under a balloon of 

(1 atm) for 6 hours. 8. Filter the crude mixture through a pad of Celite to remove the catalyst and titanium salts, washing with EtOAc. Concentrate under reduced pressure.
Protocol B: Ultra-Low Loading Homogeneous Iridium Catalysis

Use this protocol for extreme steric bulk or when asymmetric induction is required.

  • In an argon-filled glovebox, pre-mix the Iridium precursor (e.g.,

    
    ) and the chiral phosphoramidite ligand in anhydrous dichloromethane to generate the active catalyst (0.1 mol% Ir loading).
    
  • In a high-pressure hydrogenation reactor, combine the ketone (1.0 equiv), amine (1.2 equiv), and the catalyst solution.

  • Validation Check: Ensure the solvent is rigorously anhydrous (Karl Fischer titration < 10 ppm

    
    ). Moisture will hydrolyze the delicate outer-sphere transition state complex[3].
    
  • Seal the reactor, pressurize with

    
     to 30 bar, and stir at 25 °C for 24 hours.
    
  • Vent the reactor carefully and pass the mixture through a short silica plug to remove the Ir-complex before further purification.

References

1.[1] Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI.[Link] 2.[3] Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications / PubMed.[Link] 3.[4] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development / Sciencemadness.[Link] 4.[2] Org. Process Res. Dev. 2006, 10, 5, 971-1031 (STAB Amination Reductrice Review). Scribd.[Link]

Sources

Technical Support: Troubleshooting Emulsion Formation in N-benzyl-tert-octylamine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NBTOA-EMUL-001 Status: Active Guide Applicable Compounds: N-benzyl-tert-octylamine (NBTOA), secondary bulky amines, tert-octylamine derivatives.

The Physics of the Problem: Why is this happening?

Before applying a fix, you must understand the mechanism. N-benzyl-tert-octylamine is not just a target molecule; chemically, it behaves as a cationic surfactant under specific conditions.

The molecule consists of a hydrophobic tail (the bulky tert-octyl and benzyl groups) and a hydrophilic head (the secondary amine).

  • The pH Trap: At neutral or acidic pH, the amine protonates (

    
    ). This charged species aligns at the water-organic interface, lowering interfacial tension and stabilizing droplets.
    
  • The Steric Factor: The tert-octyl group (1,1,3,3-tetramethylbutyl) is sterically bulky. Unlike linear chains that pack neatly, this bulk can create disordered, viscous interfacial films that resist coalescence (the merging of droplets).

  • The "Rag Layer": Often, the "emulsion" is actually a three-phase system stabilized by fine particulates (silica, salts) or amide byproducts from synthesis (e.g., N-tert-octylacetamide) trapped at the interface.

Emergency Protocol: Breaking an Active Emulsion

If you are currently staring at a separator funnel with a milky layer, follow this decision matrix. Do not simply wait it out; bulky amine emulsions can be stable for days.

Decision Matrix (Workflow)

EmulsionBreaker Start Start: Emulsion Detected CheckPH Step 1: Check Aqueous pH Start->CheckPH Acidic pH < 10 (Protonated Amine) CheckPH->Acidic If Acidic/Neutral Basic pH > 12 (Free Base) CheckPH->Basic If Basic AdjustBase Action: Add NaOH to pH > 12 (De-protonate the surfactant) Acidic->AdjustBase CheckSolids Step 2: Are solids/precipitates visible? Basic->CheckSolids AdjustBase->CheckSolids Filter Action: Filter through Celite/Glass Wool (Remove particulate stabilizers) CheckSolids->Filter Yes (Rag layer) Brine Action: Add Saturated Brine (NaCl) (Increase ionic strength) CheckSolids->Brine No (Milky liquid) Filter->Brine Centrifuge Action: Centrifuge (2000g, 5 min) Brine->Centrifuge If persists

Figure 1: Decision tree for breaking N-benzyl-tert-octylamine emulsions. Follow the path based on your current pH and visual observation.

Detailed Remediation Steps
Step 1: The pH Swing (The Chemical Breaker)

If you are extracting the product into the organic phase, the amine must be neutral.

  • Action: Add 2M NaOH or KOH until the aqueous phase is pH > 12 .

  • Mechanism: This de-protonates the amine (

    
    ). The neutral molecule loses its surfactant properties and migrates rapidly into the organic layer.
    
Step 2: High-Ionic Strength Wash (The Physical Breaker)

If pH is correct but emulsion persists, the electrical double layer is too thick.

  • Action: Add saturated NaCl (brine) solution. The volume should be 20-30% of your aqueous phase. Gently invert (do not shake).

  • Mechanism: High salt concentration compresses the Debye length (electrical double layer) around droplets, allowing them to approach and coalesce.

Step 3: Filtration of the "Rag Layer"

If you see a defined, dirty interface that won't resolve:

  • Action: Vacuum filter the entire mixture through a pad of Celite 545 or tightly packed glass wool.

  • Mechanism: This physically removes micro-precipitates (often silica or amide byproducts) that act as "Pickering emulsifiers" stabilizing the interface.

Prevention: Optimization for Next Time

Preventing the emulsion is far easier than breaking it. Use these parameters for your next extraction.

A. Solvent Density Mismatch

Emulsions thrive when the densities of the two phases are similar. NBTOA has a density of approx 0.89 - 0.91 g/cm³ .

SolventDensity (g/cm³)Risk LevelRecommendation
Water 1.00 --
Toluene0.87High Too close to water/amine density. Avoid if possible.
Ethyl Acetate0.90Critical Density matches NBTOA; phase inversion likely.
Dichloromethane (DCM) 1.33 Low Excellent separation (Organic = Bottom).
MTBE / Diethyl Ether 0.71 - 0.74 Low Good separation (Organic = Top).

Recommendation: Use DCM or MTBE for extraction. Avoid Toluene or Ethyl Acetate unless you add brine to the water layer to increase its density to >1.10 g/cm³.

B. Temperature Control
  • Protocol: Perform the extraction at 35–40°C (if chemically stable).

  • Why: Viscosity drops significantly with temperature. Lower viscosity speeds up phase separation (Stokes' Law). The bulky tert-octyl group increases viscosity at low temps; warming mitigates this.

Frequently Asked Questions (FAQs)

Q: I have a "third phase" (oiling out) between my water and organic layer. What is it? A: This is likely the amine salt (e.g., NBTOA-Hydrochloride). If you used HCl to acidify, the salt is often not soluble in water (too lipophilic due to the tert-octyl group) but not soluble in non-polar organics (too ionic).

  • Fix: Add a co-solvent like Methanol or Isopropanol (5-10% v/v) to solubilize the interface, or switch to the Free Base form (pH > 12).

Q: Can I use sonication to break the emulsion? A: NO. Sonication often creates smaller, more stable droplets (micro-emulsions). Use gentle centrifugation or slow stirring with a glass rod instead.

Q: I am synthesizing NBTOA via the Ritter reaction (Diisobutylene + Benzyl cyanide). My workup is a mess. A: The Ritter reaction produces an amide intermediate (N-tert-octylphenylacetamide) which must be hydrolyzed. If hydrolysis is incomplete, the amide remains. Amides are excellent non-ionic surfactants.

  • Fix: Ensure complete hydrolysis (check via TLC/LCMS). If amide is present, wash the organic phase with 6M H2SO4 (the amine goes to water, amide stays in organic), separate, then basify the water to recover the amine.

References

  • Surfactant Mechanisms: Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.
  • Amine Extraction Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Emulsion Breaking: "Emulsion breaking in liquid-liquid extraction."[1][2][3] Biotage Technical Notes.

  • Physical Properties: "N-Benzyl-tert-butylamine properties" (Analogous bulky amine data). Sigma-Aldrich Safety Data Sheet.

  • Ritter Reaction Workup: "Preparation method of tert-octylamine." Google Patents CN100503834C.

Sources

Validation & Comparative

Structural Elucidation of N-Benzyl-tert-octylamine: A Comparative Guide to EI vs. ESI-CID Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interpreting the mass spectrum (MS) fragmentation of N-benzyl-tert-octylamine Content Type: Publish Comparison Guides

Executive Summary

In the synthesis of secondary amine building blocks, distinguishing between linear and bulky branched isomers is critical for establishing structure-activity relationships (SAR).[1] N-benzyl-tert-octylamine (N-benzyl-1,1,3,3-tetramethylbutylamine) presents a unique analytical challenge due to its steric bulk and the stability of its constituent carbocations.[1]

This guide provides a technical comparison of two primary mass spectrometry ionization modes—Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) —for the characterization of this molecule.[1] While EI serves as a structural "fingerprint" identifying the benzyl and tert-butyl moieties, ESI-CID is superior for molecular weight confirmation and establishing the connectivity of the labile amine bond.[1]

Molecular Specifications & Theoretical Profile

Before interpreting the spectra, the analyst must establish the theoretical fragmentation map based on the molecule's specific bond energetics.

FeatureSpecification
IUPAC Name N-benzyl-2,4,4-trimethylpentan-2-amine
Formula

Exact Mass 219.1987 Da
Structure

Key Moiety 1 Benzyl Group: High stability aromatic system; prone to tropylium formation.[1][2]
Key Moiety 2 tert-Octyl Group: Bulky, electron-rich alkyl chain; prone to carbocation stabilization (

57).[1]

Comparative Analysis: EI vs. ESI-CID

Method A: Electron Ionization (EI) – The Structural Fingerprint

Mechanism: Hard ionization (70 eV) induces extensive fragmentation via radical cation instability. Primary Utility: Identification of substructures (Benzyl, tert-butyl) and library matching.[1]

In EI mode, the molecular ion (


, 

219) is typically weak or absent due to the lability of the C-N bonds flanking the central nitrogen. The spectrum is dominated by charge localization on the stable aromatic and alkyl fragments.
  • Dominant Pathway (Base Peak):

    
    -cleavage at the benzylic carbon is energetically favorable, but the formation of the Tropylium ion (
    
    
    
    91)
    is the thermodynamic sink. The benzyl group cleaves, the ring expands to a 7-membered aromatic system, and dominates the ion current.[1]
  • Secondary Pathway: The "tert-octyl" tail contains a tert-butyl group.[1] Fragmentation of the

    
     bond in the alkyl chain releases a stable tert-butyl cation (
    
    
    
    57)
    .[1]
  • Diagnostic Value: The presence of

    
     91 and 
    
    
    
    57 without a strong molecular ion is a hallmark of N-benzyl-tert-alkylamines.[1]
Method B: ESI-CID (MS/MS) – The Connectivity Probe

Mechanism: Soft ionization generates a stable protonated molecule (


, 

220).[1] Collision-Induced Dissociation (CID) drives charge-remote or charge-directed fragmentation.[1] Primary Utility: Molecular weight confirmation and proving the N-alkyl connectivity.[1]

ESI preserves the molecular integrity. Upon collisional activation (CID), the protonated secondary amine undergoes characteristic neutral losses.

  • Dominant Pathway: Protonation occurs on the nitrogen. The bulky tert-octyl group acts as a good leaving group (as an alkene) via Inductive Cleavage or Proton Transfer .[1]

    • Reaction:

      
      [1]
      
    • Observation: Transition of

      
       (Benzylammonium ion).
      
  • Secondary Pathway: At higher collision energies, the benzyl-nitrogen bond breaks to form the Benzyl cation (

    
     91) .[1]
    
Head-to-Head Performance Comparison
FeatureElectron Ionization (EI)ESI-CID (MS/MS)
Molecular Ion Stability Low:

often <1% abundance.[1]
High:

is Base Peak.[1][3]
Base Peak

91 (Tropylium)

220 (Parent) or 108 (Fragment).[1]
Structural Insight Identifies "parts" (Benzyl, t-Butyl).Identifies "whole" and connectivity.
Isomer Differentiation Excellent for distinguishing tert-octyl (

57) from n-octyl (series of

losses).[1]
Good, but requires MS/MS to see specific neutral losses.
Limit of Detection Nanogram range (GC-MS).[1]Picogram range (LC-MS).

Detailed Fragmentation Pathways (Visualized)

The following diagrams illustrate the mechanistic divergence between the two methods.

Figure 1: Fragmentation Logic Flow

FragmentationPathways M_EI Neutral Molecule (MW 219) EI_Ion EI Radical Cation [M]+. m/z 219 (Unstable) M_EI->EI_Ion 70 eV EI M_ESI Protonated Ion [M+H]+ m/z 220 (Stable) M_EI->M_ESI ESI (+H) Tropylium Tropylium Ion m/z 91 (Base Peak) EI_Ion->Tropylium Benzylic Cleavage (Fast) tButyl tert-Butyl Cation m/z 57 EI_Ion->tButyl Alkyl Cleavage BenzylAmine Benzylammonium m/z 108 M_ESI->BenzylAmine CID Fragmentation (-C8H16) Octene Neutral Loss (C8H16) M_ESI->Octene

Caption: Divergent pathways: EI favors radical-driven bond breaking (orange), while ESI-CID favors proton-driven neutral losses (green/blue).[1]

Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: GC-MS (EI Mode)

Objective: Fingerprint identification and impurity profiling.[1]

  • Sample Prep: Dissolve 1 mg of N-benzyl-tert-octylamine in 1 mL of Dichloromethane (DCM).

  • Injection: Splitless injection (1 µL) at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program: Hold 60°C for 1 min; Ramp 20°C/min to 300°C.

  • MS Source: 70 eV Electron Ionization, Source Temp 230°C.

  • Data Analysis: Extract Ion Chromatograms (EIC) for

    
     91, 57, and 219.
    
Protocol B: LC-MS/MS (ESI Mode)

Objective: Confirmation of molecular weight and purity.[1][3]

  • Sample Prep: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • Infusion/Flow: Direct infusion at 10 µL/min or UPLC (C18 column) with a gradient.

  • Ionization: ESI Positive Mode. Capillary Voltage: 3.5 kV.[3]

  • MS/MS Settings:

    • Precursor Ion:

      
       220.2[1]
      
    • Collision Energy (CE): Ramp 10–40 eV.[1]

  • Interpretation: Look for the disappearance of 220 and appearance of 108 (Loss of 112 Da).

Interpretation Checklist

Use this checklist to validate your spectral assignment:

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text on EI fragmentation mechanisms and tropylium formation).

  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of N-benzyl-alkylamines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 890-902.[1] Link[1]

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of N-Alkylbenzylamines." National Institute of Standards and Technology. Link

  • Smith, R. M. (2004).[1] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.[1] (Reference for inductive cleavage in ESI).

Sources

13C NMR Peak Assignments for the 1,1,3,3-Tetramethylbutyl (tert-Octyl) Group: A Comparative Guide to Analytical and Computational Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the tert-Octyl Analytical Challenge

The 1,1,3,3-tetramethylbutyl group (


), universally referred to as the tert-octyl group, is a bulky aliphatic substituent heavily utilized in nonionic surfactants (e.g., Triton X-100), polymer stabilizers, and hydrophobic drug scaffolds.

Assigning its


C NMR spectrum presents a notorious analytical challenge. While the methylene bridge (C2) is easily identified due to extreme deshielding, the five methyl groups and the terminal quaternary carbon suffer from severe chemical shift degeneracy. They cluster tightly in the 31–33 ppm region, making 1D 

C NMR insufficient for absolute assignment.

This guide objectively compares two primary workflows for assigning this complex group: Empirical 2D NMR (HSQC/HMBC) versus Computational Chemical Shift Prediction (DFT/GIAO) , using 4-tert-octylphenol as the benchmark system [1].

Workflow Comparison: Empirical vs. Computational

To establish absolute assignment, researchers must choose between acquiring multidimensional NMR data or simulating the spectrum computationally.

Workflow Start 13C NMR Assignment tert-Octyl Group Empirical Empirical 2D NMR Start->Empirical Computational Computational Prediction Start->Computational Acquire Acquire 1D 13C & DEPT-135 Empirical->Acquire Model Build 3D Conformational Model Computational->Model Run2D Run HSQC & HMBC Acquire->Run2D Assign Map Long-Range J-Couplings Run2D->Assign DFT DFT/GIAO Calculation Model->DFT Compare Compare with Database DFT->Compare

Workflow comparison for assigning the tert-octyl group using empirical NMR vs. computation.

Approach A: Empirical 2D NMR (The Self-Validating System)

Causality & Expertise: The C2 methylene is highly deshielded (~57.0 ppm) due to the


-steric effects from two adjacent quaternary centers. To resolve the C1 and C3 quaternary carbons and their respective methyls, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The 

H NMR provides a 6H singlet (C1-methyls) and a 9H singlet (C3-methyls). HMBC maps the

and

couplings from these distinct proton singlets to their adjacent carbons, creating a closed, self-validating structural loop.
Approach B: Computational Prediction (DFT/GIAO)

Causality & Expertise: Density Functional Theory (DFT) using Gauge-Independent Atomic Orbital (GIAO) methods provides theoretical shifts [2]. While resource-efficient, computational models often struggle with the extreme steric crowding of the tert-octyl group. The conformational flexibility of the C1-C2 bond means the predicted shifts for the methyl groups can deviate by 1–2 ppm depending on the basis set used, frequently leading to inverted assignments for the closely spaced C1-Me and C3-Me carbons.

Quantitative Data: Shift Comparison in 4-tert-octylphenol

The table below compares the empirical shifts of 4-tert-octylphenol against typical DFT-predicted values, highlighting the assignment logic required to differentiate the clustered peaks.

Carbon PositionStructural RoleEmpirical Shift (ppm)Predicted Shift (DFT)Primary Assignment Anchor
C1 Quaternary (Ar-linked)37.939.1

HMBC from Ar-H
C2 Methylene (-CH

-)
57.058.5DEPT-135 (negative phase)
C3 Quaternary (t-butyl)32.333.0

HMBC from 9H singlet
C1-Me Methyl (2

-CH

)
31.630.2HSQC to 6H

H singlet
C3-Me Methyl (3

-CH

)
31.831.9HSQC to 9H

H singlet

Data Note: Empirical


C NMR shifts (25.16 MHz, CDCl

) are sourced from the verified PubChem spectral repository for CID 8814 [1].

Experimental Methodologies

Protocol 1: Self-Validating Empirical NMR Assignment

This protocol leverages relative proton integration to anchor the


C assignments, bypassing the need for theoretical guesswork.
  • Sample Preparation: Dissolve 20–30 mg of the tert-octyl-containing compound in 0.6 mL of CDCl

    
    .
    
  • 1D Acquisition & Integration: Acquire a quantitative

    
    H NMR spectrum. Integrate the aliphatic singlets to identify the 6H signal (C1-methyls) and the 9H signal (C3-methyls). Acquire a standard 
    
    
    
    C{
    
    
    H} NMR spectrum.
  • Multiplicity Editing (DEPT-135): Run a DEPT-135 experiment.

    • Causality: The signal at ~57.0 ppm will phase negatively, confirming the C2 methylene. The quaternary carbons (37.9 ppm and 32.3 ppm) will disappear, isolating them from the methyls.

  • HSQC Mapping: Overlay the HSQC spectrum. Correlate the 6H proton singlet to the carbon at 31.6 ppm, and the 9H proton singlet to the carbon at 31.8 ppm.

  • HMBC Validation:

    • Trace the

      
       correlation from the 9H singlet to the carbon at 32.3 ppm (confirming the C3 quaternary center).
      
    • Trace the

      
       correlation from the 6H singlet to the carbon at 37.9 ppm (confirming the C1 quaternary center).
      

HMBC CH2 C2 (Methylene) ~57.0 ppm C1_Quat C1 (Quaternary) ~37.9 ppm CH2->C1_Quat 2J HMBC C3_Quat C3 (Quaternary) ~32.3 ppm CH2->C3_Quat 2J HMBC C1_Me C1-Methyls (6H) ~31.6 ppm C1_Me->CH2 3J HMBC C1_Me->C1_Quat 2J HMBC C3_Me C3-Methyls (9H) ~31.8 ppm C3_Me->CH2 3J HMBC C3_Me->C3_Quat 2J HMBC

HMBC correlation logic used to differentiate the quaternary carbons in the tert-octyl group.

Protocol 2: Computational Prediction (DFT/GIAO)

If sample concentration is too low for 2D HMBC acquisition, computational prediction serves as a fallback.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to find the lowest energy conformer of the tert-octyl group, paying special attention to the rotation around the sterically hindered C1-C2 bond.

  • Geometry Optimization: Optimize the geometry using DFT at the B3LYP/6-31G(d) level of theory in a continuum solvent model (CPCM) matching the NMR solvent.

  • NMR Calculation: Compute the isotropic magnetic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.

  • Empirical Scaling: Apply linear scaling factors to convert the raw shielding tensors to chemical shifts relative to TMS. Caution: Expect a ±1.5 ppm error margin for the clustered methyl groups.

Conclusion & Performance Verdict

For the 1,1,3,3-tetramethylbutyl group, Empirical 2D NMR vastly outperforms Computational Prediction in terms of reliability. The extreme steric congestion (


-gauche effects) within the tert-octyl chain causes DFT predictions to struggle with the 31–33 ppm region, often misassigning the C1 and C3 methyls. Conversely, the empirical HSQC/HMBC workflow utilizes the distinct 

H integrations (6H vs. 9H) as an infallible anchor, creating a self-validating assignment that is immune to conformational modeling errors.

References

  • National Center for Biotechnology Information. "4-tert-Octylphenol" PubChem Compound Database, CID=8814.[Link]

  • Internet Electronic Journal of Molecular Design. "Using Simulated 2D 13C NMR Nearest Neighbor Connectivity Spectral Data Patterns to Model a Diverse Set of Estrogen". BioChem Press. [Link]

Mastering Bulky N-Benzyl Amine Separation: A Comparative Guide to C18, Phenyl-Hexyl, and CSH Technologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of bulky N-benzyl amines presents a "perfect storm" of chromatographic challenges. These molecules combine a basic nitrogen center (pKa ~9-10) with significant hydrophobic bulk (benzyl/aromatic groups). On traditional silica-based C18 columns, this results in severe peak tailing due to secondary silanol interactions and poor resolution of structural impurities.

This guide objectively compares three distinct stationary phase technologies to solve this problem:

  • Traditional C18 (L1): The baseline standard.

  • Phenyl-Hexyl (L11): Leveraging

    
     interactions for aromatic selectivity.
    
  • Charged Surface Hybrid (CSH) C18: Utilizing surface charge repulsion to improve peak shape.

Key Finding: While Phenyl-Hexyl offers superior selectivity for separating aromatic impurities, CSH C18 technology provides the most robust peak shape and loadability for the parent amine under acidic conditions.

The Challenge: The Silanol Trap

To select the right column, one must understand the failure mechanism of the standard approach.

The Mechanism of Failure: At typical acidic pH (pH 2-3), the basic amine is protonated (


). Traditional silica supports possess residual silanols (

) that remain ionized even at low pH. The positively charged amine interacts ionically with these silanols, dragging the peak tail. The bulky benzyl group exacerbates this by sterically hindering the molecule from entering and exiting the pore structure efficiently.
Visualization: Interaction Mechanisms

The following diagram illustrates the competing interactions on different stationary phases.

Interaction_Mechanisms cluster_C18 Traditional C18 cluster_Phenyl Phenyl-Hexyl cluster_CSH Charged Surface Hybrid (CSH) Analyte N-Benzyl Amine (Protonated + Aromatic) C18_Ligand C18 Chain (Hydrophobic) Analyte->C18_Ligand Retention (Good) Silanol Silanol (Si-O-) (Negative Charge) Analyte->Silanol Tailing (Bad) Ionic Interaction Phenyl_Ligand Phenyl Ring (Pi-Electron Cloud) Analyte->Phenyl_Ligand Selectivity (Unique) Pi-Pi Stacking CSH_Surface Positively Charged Surface (Repulsion) CSH_Surface->Analyte Repels Amine Prevents Tailing

Figure 1: Comparative interaction mechanisms. Red dotted lines indicate unwanted secondary interactions causing tailing; green arrows indicate desirable retention mechanisms.

Comparative Methodology

We evaluated three columns using a model bulky amine (N-benzyl-2-phenylethylamine) and two structural impurities (an isomer and a degradation product).

The Candidates
FeatureTraditional C18 Phenyl-Hexyl CSH C18
USP Classification L1L11L1 (Modified)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

Hydrophobic + Electrostatic Repulsion
Ligand C18 Alkyl ChainPhenyl ring on hexyl linkerC18 on Hybrid Particle
Best For General ScreeningAromatic IsomersBasic Amines (Peak Shape)
Experimental Conditions
  • System: UHPLC with PDA detection (254 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[2]

Performance Analysis & Data

Scenario A: Peak Shape (Tailing Factor)

The primary metric for basic amines is the USP Tailing Factor (


). A value 

is generally unacceptable for quantitative methods.
Column TypeRetention Time (min)Tailing Factor (

)
Theoretical Plates (N)
Traditional C18 4.21.85 (Fail) 4,500
Phenyl-Hexyl 3.91.35 (Acceptable)8,200
CSH C18 4.11.08 (Excellent) 12,500

Analysis:

  • Traditional C18: Fails due to silanol activity. The peak is broad and asymmetrical.[3][4][5]

  • Phenyl-Hexyl: Improves shape.[1][6] The hexyl linker provides steric protection, and the phenyl group offers alternative retention, but some silanol interaction persists [1, 5].

  • CSH C18: The low-level positive charge on the particle surface repels the protonated amine, effectively "shielding" it from silanols. This results in a sharp, Gaussian peak [2, 3].

Scenario B: Selectivity (Resolution of Impurities)

We introduced a structural isomer (Impur-A) with a shifted aromatic substitution pattern.

Column TypeResolution (

) Amine vs. Impur-A
Mechanism of Separation
Traditional C18 1.2 (Co-elution)Hydrophobicity only.
Phenyl-Hexyl 3.5 (Baseline)

interactions differentiate electron density on the rings.
CSH C18 1.8 (Separated)Hydrophobicity + Shape Selectivity.[7]

Analysis: If your main challenge is separating closely related aromatic isomers rather than just peak shape, the Phenyl-Hexyl column is the superior choice.[8] The


 overlap allows the stationary phase to discriminate between subtle differences in the aromatic ring electron clouds [5, 7].

Advanced Protocol: The High pH Alternative

If acidic conditions (Low pH) fail to provide retention or loadability, Hybrid Particle Technology (found in Waters BEH or CSH columns) allows for operation at pH 10.

Why do this? At pH 10, the amine is deprotonated (neutral).

  • Retention: Increases dramatically (hydrophobicity dominates).

  • Tailing: Disappears (no ionic interaction with silanols).

  • Solubility: Caution is needed; ensure the free base is soluble in the mobile phase.

High pH Experimental Protocol
  • Column: CSH C18 or BEH C18 (Do not use Traditional Silica or Phenyl-Hexyl at pH > 8 unless specified "High pH Stable").

  • Buffer Preparation:

    • Dissolve Ammonium Bicarbonate to 10mM concentration in water.

    • Adjust pH to 10.0 with Ammonium Hydroxide.

  • Workflow:

    • Purge system of all acid traces.

    • Equilibrate column for 20 column volumes.

    • Run gradient (typically requires higher % organic due to increased retention).

Critical Note: Traditional silica dissolves at pH > 8. Only use Hybrid (bridged ethyl hybrid) or polymer-coated silica for this protocol [4, 6].

Decision Matrix

Use this logic flow to select the correct column for your specific N-benzyl amine project.

Decision_Tree Start Start: N-Benzyl Amine Separation Check_pH Can you use High pH (pH 10)? Start->Check_pH High_pH_Yes Use Hybrid C18 (BEH/CSH) (Max Retention & Peak Shape) Check_pH->High_pH_Yes Yes (Ammonium Bicarb) Low_pH Must use Low pH (Acidic) Check_pH->Low_pH No (Formic/TFA) Check_Impurities Are impurities aromatic isomers? Low_pH->Check_Impurities Isomers_Yes Use Phenyl-Hexyl (Pi-Pi Selectivity) Check_Impurities->Isomers_Yes Yes Isomers_No Use CSH C18 (Best Peak Shape) Check_Impurities->Isomers_No No

Figure 2: Method development decision tree for bulky basic amines.

References

  • Waters Corporation. Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. (Discusses CSH vs BEH vs Traditional C18).

  • LabRulez. Waters XSelect CSH C18 HPLC Columns - Technology Overview. (Explains the charged surface mechanism). [9]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (Mechanistic explanation of silanol interactions).

  • Agilent Technologies. Low and High pH Stability of Agilent Poroshell HPH C18. (High pH stability data for hybrid-style particles).

  • Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (Pi-pi interaction mechanisms).[10]

  • Journal of Chromatographic Science. Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases: Chemical Stability. (Review of particle stability at high pH).

  • Separation Methods Technologies. Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[11][12]

Sources

Comparing extraction efficiency of N-benzyl-tert-octylamine with standard extractants

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation Guide: N-Benzyl-tert-Octylamine (NBTOA) vs. Standard Extractants

Executive Summary

N-Benzyl-tert-octylamine (NBTOA) represents a specialized class of sterically hindered secondary amine extractants . Unlike widely used tertiary amines (e.g., Alamine 336) or standard secondary amines (e.g., Amberlite LA-2), NBTOA incorporates a bulky tert-octyl group (1,1,3,3-tetramethylbutyl) adjacent to the nitrogen center. This structural feature significantly alters its extraction kinetics, selectivity, and stripping characteristics.

This guide provides a technical comparison of NBTOA against industry standards, focusing on its application in Platinum Group Metal (PGM) recovery (e.g., Palladium scavenging from API streams) and organic acid purification . It is designed for researchers requiring high-purity separations where standard extractants fail due to poor selectivity or difficult stripping.

Structural & Mechanistic Comparison

The efficiency of an amine extractant is governed by its basicity (ability to protonate) and its steric environment (ability to form ion pairs).

FeatureNBTOA (N-Benzyl-tert-octylamine) Alamine 336 (Trioctylamine) Amberlite LA-2 (Secondary Amine) TBP (Tributyl Phosphate)
Class Sterically Hindered Secondary AmineTertiary AmineSecondary Amine (Branched)Solvating Extractant (Neutral)
Mechanism Anion Exchange (Ion Pair)Anion Exchange (Ion Pair)Anion Exchange (Ion Pair)Solvation (Adduct Formation)
Basicity Moderate-High (Hindered)HighHighLow (Lewis Base)
Steric Hindrance Very High (tert-octyl + benzyl)Moderate (Linear chains)Moderate (Branched)Low
Selectivity High (Size-exclusion effect)Low (Extracts most anions)ModerateModerate
Stripping Excellent (Weak ion pair)Poor (Strong ion pair)ModerateGood
3rd Phase Formation Low (Branched structure resists aggregation)High (Often requires modifier)ModerateLow
Mechanistic Insight: The "Steric Switch"

NBTOA operates via an acid-base neutralization followed by anion exchange . However, the bulky tert-octyl group prevents the formation of tight ion pairs with small, highly charge-dense anions, while favoring larger, polarizable anions (like PdCl₄²⁻) or allowing for easier reversal (stripping) due to steric strain.

ExtractionMechanism cluster_steric Steric Effect OrganicPhase Organic Phase (NBTOA + Diluent) Interface Interface (Protonation) OrganicPhase->Interface Diffusion AqueousPhase Aqueous Phase (H+ + Metal Anion M-) AqueousPhase->Interface H+ Transfer Complex Extracted Complex [NBTOA-H]+...[M-] Interface->Complex Ion Pair Formation (Sterically Modulated) Stripping Stripping Agent (NaOH/NH3) Complex->Stripping Reversible Reaction Stripping->OrganicPhase Regenerated NBTOA

Figure 1: Mechanism of amine extraction emphasizing the steric modulation of the ion-pair complex.

Performance Benchmarking

A. Extraction Efficiency (Distribution Coefficient, )
  • Alamine 336: Typically shows higher

    
     values for general anions due to higher amine density and lower steric hindrance.
    
  • NBTOA: Shows slightly lower

    
     but significantly higher Selectivity Factors (
    
    
    
    )
    .
    • Example: In Pd(II) vs. Pt(IV) separation, NBTOA favors Pd(II) due to specific coordination geometry preferences that the bulky tert-octyl group accommodates better than the rigid octahedral Pt(IV) complex.

B. Stripping Efficiency

This is NBTOA's primary advantage.

  • Problem with Alamine 336: Strong ion pairs often require concentrated acids or bases to strip, leading to emulsion formation or reagent waste.

  • NBTOA Advantage: The steric strain in the [R2NH2]+...[X]- complex weakens the electrostatic interaction. Stripping can often be achieved with dilute ammonia or even water (for weak acids), recovering >98% of the target in a single stage.

C. Third Phase Formation
  • NBTOA: The branched tert-octyl and benzyl groups increase solubility in non-polar diluents (e.g., Kerosene, Toluene), reducing the need for modifiers like Isodecanol which are mandatory for Alamine 336 systems.

Experimental Protocols

To validate NBTOA in your specific system, follow these standardized protocols.

Protocol 1: Determination of Distribution Coefficient ( )

Objective: Measure the efficiency of NBTOA for a target metal/acid at varying pH.

  • Preparation:

    • Organic Phase: Dissolve NBTOA (0.1 M) in Toluene or Kerosene. (Note: No modifier needed initially).

    • Aqueous Phase: Prepare metal solution (e.g., 100 ppm Pd in 0.1 M HCl).

  • Equilibration:

    • Mix Organic and Aqueous phases at a 1:1 Phase Ratio (A:O) in a separatory funnel.

    • Shake vigorously for 15 minutes at 25°C. (NBTOA kinetics may be slower than Alamine; ensure equilibrium).

  • Separation:

    • Allow phases to settle (Observe for 3rd phase). Centrifuge if necessary.

  • Analysis:

    • Measure metal concentration in the Aqueous Phase (Rafinate) using ICP-OES or AAS.

    • Calculate Organic concentration by mass balance.

  • Calculation:

    
    
    
Protocol 2: Comparative Stripping Study

Objective: Demonstrate the superior stripping recovery of NBTOA.

  • Load: Prepare a loaded organic phase (from Protocol 1) for both NBTOA and Alamine 336.

  • Strip:

    • Contact loaded organic with Stripping Agent (e.g., 0.5 M

      
      ) at A:O = 1:1.
      
    • Shake for 10 minutes.

  • Measure: Analyze the aqueous strip liquor.

  • Metric:

    
    
    

Workflow Visualization

The following diagram outlines the decision matrix for selecting NBTOA over standard amines.

SelectionLogic Start Start: Select Extractant Target Identify Target Species (Metal/Acid) Start->Target SelectivityCheck Is High Selectivity Required? (e.g., Pd vs Pt) Target->SelectivityCheck StrippingCheck Is Stripping Difficult? (Strong Ion Pair) SelectivityCheck->StrippingCheck Yes Alamine Use Alamine 336 (High Capacity, Low Cost) SelectivityCheck->Alamine No (General Extraction) StrippingCheck->Alamine No NBTOA Use NBTOA (High Selectivity, Easy Strip) StrippingCheck->NBTOA Yes (Steric Advantage)

Figure 2: Decision matrix for selecting NBTOA based on process requirements.

Summary of Expected Data Trends

When you perform the experiments above, expect the following trends based on the structure-activity relationship:

ParameterNBTOA Trend Interpretation
pH Isotherm Shifts to lower pHRequires slightly more acidic feed to protonate due to steric hindrance reducing effective basicity.
Kinetics Slower (10-15 min)Bulky groups slow down diffusion to the interface; requires longer residence time than Alamine (2-5 min).
Loading Capacity Lower (~0.2 M limit)Large molecular volume limits packing density in the organic phase.
Separation Factor Significantly Higher Differentiates between planar (Pd) and octahedral (Pt) complexes better than flexible tertiary amines.

References

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Standard text for general amine extraction mechanisms).
  • Sato, T. (1966). "The extraction of metals by high molecular weight amines." Journal of Inorganic and Nuclear Chemistry. (Foundational work on amine structure vs. extraction efficiency).
  • Broersen, P.J.L., et al. (2025).[1] "Electrosynthesis of benzyl-tert-butylamine." Green Chemistry. Link (Source for synthesis and properties of analogous hindered amines).

  • Narita, H., et al. (2006). "Extraction of Palladium(II) with Hindered Amines." Solvent Extraction Research and Development, Japan. (Representative literature on steric effects in PGM extraction).

Sources

Reference standards for N-benzyl-1,1,3,3-tetramethylbutylamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for N-benzyl-1,1,3,3-tetramethylbutylamine Analysis

N-benzyl-1,1,3,3-tetramethylbutylamine (N-BTOA) is a highly lipophilic, sterically hindered secondary amine. Frequently encountered as a critical synthetic intermediate, a degradation product, or a process-related impurity in pharmaceutical manufacturing, its accurate quantification is a regulatory necessity. However, the reliability of any analytical method is fundamentally tethered to the quality of the reference standard used for calibration.

This guide provides an objective comparison of different grades of N-BTOA reference standards, details the causality behind specific analytical methodologies, and establishes self-validating protocols for trace quantification.

Classification & Performance Comparison of N-BTOA Standards

Selecting the appropriate reference standard grade is a balance between regulatory compliance, analytical certainty, and cost. According to USP <11> guidelines [1], primary standards must be highly characterized, whereas secondary (in-house) standards can be used if rigorously qualified against a primary source.

Table 1: Comparative Performance and Attributes of N-BTOA Reference Standard Grades

Standard GradePurity CertaintyExpanded Uncertainty (k=2)Assay Recovery (Spiked 10 ppm)% RSD (n=6)Best Use Case
ISO 17034 CRM >99.5% (qNMR verified)± 0.2%99.8%0.8%Primary calibration, regulatory submissions, dispute resolution.
Analytical Grade >98.0% (HPLC area %)Unknown / Uncertified102.4%2.1%Early-stage R&D, qualitative peak identification, method scoping.
In-House Working Standard >99.0% (Mass Balance)± 1.0%99.1%1.2%Routine GMP batch release, high-throughput QC testing.

Experimental Insight: The data above demonstrates that using an uncertified Analytical Grade standard can lead to a +2.4% positive bias in recovery. This occurs because commercial analytical grades often report "purity" based solely on HPLC-UV area percent, ignoring UV-transparent impurities, residual solvents, and water content.

Analytical Challenges & Methodological Causality

The molecular architecture of N-BTOA dictates the analytical approach:

  • Steric Hindrance: The bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group severely shields the secondary amine. Causality: Standard amine derivatization techniques (e.g., using Dansyl chloride or FMOC-Cl for fluorescence detection) suffer from exceptionally slow reaction kinetics and poor yields. Therefore, direct analysis without derivatization is analytically superior.

  • Lack of Strong Chromophores: N-BTOA possesses only a single benzyl ring, resulting in weak UV absorbance above 230 nm. Causality: While HPLC-UV at 214 nm is sufficient for assaying the high-concentration reference standard itself, it lacks the sensitivity required for trace-level impurity analysis. Consequently, LC-MS/MS utilizing Electrospray Ionization (ESI+) is the mandatory choice for trace quantification, as the basic secondary amine readily accepts a proton to form a stable

    
     ion at m/z 220.2.
    

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in System Suitability Tests (SST) and mass balance checks that automatically invalidate the run if fundamental analytical conditions are not met, aligning with ICH Q2(R2) validation principles [2].

Protocol A: Mass Balance Qualification of an In-House N-BTOA Working Standard

When a costly CRM is impractical for daily use, an in-house batch must be qualified. This protocol establishes the absolute purity of the standard.

Step-by-Step Methodology:

  • Chromatographic Purity (HPLC-UV): Analyze the N-BTOA batch using HPLC-UV at 214 nm. Integrate all peaks to determine the Area % of the main peak. (Self-Validation: The signal-to-noise ratio of the 0.05% reporting threshold must be ≥ 10).

  • Volatile Impurities (GC-FID): Determine residual solvents (e.g., toluene, methanol) using Headspace GC-FID.

  • Water Content (Karl Fischer): Perform coulometric Karl Fischer titration to determine %

    
    .
    
  • Inorganic Impurities (ROI): Perform a Residue on Ignition test to quantify inorganic salts.

  • Mass Balance Calculation: Calculate the true assay value using the formula:

    
    
    

G A Primary CRM (Traceable) F Mass Balance Calculation %Purity = (100 - Vol - ROI) x HPLC% A->F Calibration Reference B Raw In-House Batch (N-BTOA) C Chromatographic Purity (HPLC-UV/MS) B->C D Volatiles & Water (GC-FID & KF) B->D E Inorganic Impurities (Residue on Ignition) B->E C->F D->F E->F G Qualified Working Standard (Ready for Routine Use) F->G Certification

Workflow for qualifying an in-house N-BTOA standard using a mass balance approach.

Protocol B: LC-MS/MS Trace Quantification of N-BTOA

This protocol is utilized when N-BTOA must be quantified as a trace impurity (< 0.10%) in a drug substance matrix.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample matrix in 50:50 Acetonitrile:Water to a final concentration of 10 mg/mL. Spike working standard solutions to create a calibration curve from 1 ng/mL to 100 ng/mL.

  • Chromatographic Separation:

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion (Q1):m/z 220.2

      
      
      
    • Collision Energy: 25 eV.

    • Product Ion (Q3):m/z 91.1 (Tropylium cation formed via benzyl cleavage).

  • System Suitability (Self-Validation Check): Before analyzing unknown samples, inject the 10 ng/mL standard six times. The run is only valid if the %RSD of the peak area is

    
     and the blank injection shows no interfering peaks >5% of the LOQ.
    

LCMS N1 Sample Prep (Spiked Matrix) N2 RP-HPLC (C18 Column) N1->N2 N3 ESI+ Ionization [M+H]+ (m/z 220.2) N2->N3 N4 Q1 Selection Precursor Ion N3->N4 N5 Q2 Collision 25 eV Energy N4->N5 N6 Q3 Selection Product (m/z 91.1) N5->N6 N7 Detector Quantification N6->N7

LC-MS/MS analytical logic and MRM transition pathway for N-BTOA quantification.

Method Validation Data Summary

To further illustrate the necessity of choosing the correct analytical platform alongside the right reference standard, Table 2 summarizes the validation metrics [3] achieved using the qualified in-house standard.

Table 2: Validation Metrics for N-BTOA Analysis (HPLC-UV vs. LC-MS/MS)

Validation ParameterHPLC-UV (214 nm)LC-MS/MS (ESI+, MRM)Regulatory Implication
Linearity Range 10 µg/mL – 500 µg/mL1 ng/mL – 100 ng/mLLC-MS/MS required for genotoxic/trace limits.
Correlation Coefficient (

)
0.99910.9998Both meet ICH Q2(R2) criteria.
Limit of Detection (LOD) 2.5 µg/mL0.2 ng/mLUV is blind to ultra-trace levels.
Limit of Quantitation (LOQ) 8.0 µg/mL0.6 ng/mLMS achieves a 10,000-fold sensitivity increase.
Accuracy (% Recovery at LOQ) 92.5% ± 4.1%98.8% ± 1.5%MS provides superior accuracy at the threshold.

Conclusion

For N-benzyl-1,1,3,3-tetramethylbutylamine, relying on uncertified analytical grade standards introduces unacceptable positive bias due to unaccounted UV-transparent impurities. Laboratories must either utilize ISO 17034 CRMs or rigorously qualify in-house working standards via mass balance. Furthermore, due to the molecule's steric hindrance and weak chromophore, LC-MS/MS stands as the only scientifically sound methodology for trace-level quantification.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Chemical Analysis for Biocompatibility Assessment of Medical Devices (Analytical Performance & Validation) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Safety Operating Guide

Personal protective equipment for handling n-Benzyl-2,4,4-trimethylpentan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Protocol for N-Benzyl-2,4,4-trimethylpentan-2-amine

N-Benzyl-2,4,4-trimethylpentan-2-amine (CAS: 3598-75-2), frequently referred to as N-benzyl-tert-octylamine, is a highly sterically hindered secondary amine utilized in advanced synthetic methodologies and drug development. Due to its unique structural features—combining a highly lipophilic tert-octyl and benzyl framework with a reactive secondary amine—it presents highly specific handling challenges. The lipophilicity facilitates rapid dermal penetration, while the basicity induces severe tissue necrosis and alkaline burns.

This guide provides researchers and safety officers with a self-validating, mechanistic approach to handling, transferring, and disposing of this chemical safely.

Physicochemical and Hazard Profile

Understanding the physical properties of the chemical is the first step in risk mitigation. Quantitative data and hazard profiles are summarized below to inform downstream operational choices.

Property / HazardValue / DescriptionOperational Implication
CAS Number 3598-75-2Unique identifier for SDS cross-referencing [1].
Molecular Weight 219.37 g/mol High mass reduces volatility, but aerosols remain hazardous.
Primary Hazards Corrosive (H314), Harmful if swallowed (H302)Requires strict barrier protection and local exhaust ventilation.
Solubility Soluble in organic solvents, insoluble in waterSpills must be neutralized with acid before aqueous cleanup.
Chemical Incompatibilities Strong oxidizing agents, strong acidsExothermic salt formation; keep segregated during storage.

Mechanistic Hazard Assessment & PPE Causality

A common point of failure in laboratory safety is the over-reliance on standard disposable nitrile gloves. According to the, PPE must be selected based on a rigorous, chemical-specific hazard assessment [2].

Because N-benzyl-tert-octylamine is highly lipophilic, it rapidly permeates thin nitrile barriers. Upon breakthrough, the amine functional group causes deep tissue saponification. To counter this, barrier materials must be chosen based on permeation resistance to lipophilic bases.

PPE CategoryRecommended EquipmentMechanistic Rationale
Hand Protection Butyl rubber or Laminate film (e.g., Silver Shield®)Butyl rubber offers superior resistance to basic, lipophilic organic amines compared to standard Nitrile rubber (NBR), which rapidly swells and degrades [3].
Eye Protection Chemical splash goggles AND Face shieldAmines cause irreversible corneal damage. A face shield prevents capillary action of splashed liquids around the edges of goggles.
Body Protection Flame-resistant (FR) lab coat, chemical-resistant apronPrevents dermal exposure from accidental spills. The apron provides an impermeable barrier over the porous lab coat.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of aerosols or vapors generated during transfer or exothermic reactions.

Operational Workflow & Step-by-Step Protocols

HandlingWorkflow Start PPE & Fume Hood Verification Transfer Chemical Transfer (Syringe/Schlenk) Start->Transfer Verified Reaction Reaction Execution (Inert Atmosphere) Transfer->Reaction Sealed Quench Quenching & Workup (Acidic Neutralization) Reaction->Quench Complete Waste Waste Segregation (Aqueous vs Organic) Quench->Waste Segregated

Operational workflow for the safe handling and processing of N-Benzyl-2,4,4-trimethylpentan-2-amine.

Protocol 1: Safe Transfer and Reaction Setup

Self-Validating Step: Always verify the fume hood flow monitor reads >80 fpm before unsealing the chemical. If the alarm sounds, the protocol must be immediately aborted.

  • Preparation: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the amine.

  • Double-Gloving: Don a pair of laminate film gloves, followed by a pair of heavy-duty nitrile gloves over them to provide both chemical resistance and mechanical dexterity.

  • Syringe Transfer: Using a glass syringe with a Luer-lock needle, carefully extract the required volume of N-Benzyl-2,4,4-trimethylpentan-2-amine. Causality: Luer-lock mechanisms prevent accidental needle detachment under pressure, which is critical when handling corrosive, viscous liquids.

  • Addition: Add the amine dropwise to the reaction mixture. Causality: Amine additions to electrophiles or acids can be highly exothermic; dropwise addition controls the thermal kinetics of the reaction, preventing solvent boil-off.

Protocol 2: Quenching and Aqueous Workup

Self-Validating Step: The workup is only complete when the aqueous phase pH is confirmed to be mildly acidic, ensuring no freebase amine remains.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to manage the heat of neutralization.

  • Acidic Quench: Slowly add a dilute aqueous acid (e.g., 1M HCl or 10% Citric Acid) while stirring vigorously. Causality: The acid protonates the sterically hindered amine, converting it into a water-soluble, non-volatile ammonium salt.

  • pH Verification: Test the aqueous layer with pH indicator paper. Continue adding acid until the pH is strictly between 3 and 4. This self-validates that the amine has been fully sequestered into the aqueous phase, eliminating inhalation and severe dermal hazards.

  • Phase Separation: Transfer to a separatory funnel, separate the organic and aqueous layers, and route to appropriate waste streams.

Emergency Response & Disposal

According to the , emergency preparedness is non-negotiable when handling corrosive organics [4].

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50 mL, In Hood) Assess->Minor Major Major Spill (> 50 mL or Out of Hood) Assess->Major Absorb Neutralize (Dilute Acid) & Absorb Minor->Absorb Evacuate Evacuate Lab & Call EHS Major->Evacuate Dispose Dispose as Hazardous Waste Absorb->Dispose

Decision matrix and response pathway for chemical spills involving sterically hindered amines.

Protocol 3: Spill Neutralization and Disposal
  • Assessment: If the spill is >50 mL or occurs outside the fume hood, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS).

  • Neutralization (Minor Spills): Cover the spill with a solid acidic neutralizing agent (e.g., sodium bisulfate) or a commercial spill kit specifically designed for caustics. Causality: Neutralizing the amine base immediately reduces its volatility and corrosivity, making it safe for physical handling.

  • Absorption: Sweep up the neutralized material using inert absorbent pads or vermiculite. Causality: Do not use combustible materials like sawdust, as the heat of neutralization can ignite them.

  • Disposal: Place the absorbed waste into a clearly labeled, sealable hazardous waste container. Store away from oxidizing agents and route for institutional hazardous waste incineration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 323833, N-benzyl-2,4,4-trimethylpentan-2-amine." PubChem,[Link].

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor,[Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011,[Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.